molecular formula C11H10FNO2 B1453781 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile CAS No. 218301-23-6

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Cat. No.: B1453781
CAS No.: 218301-23-6
M. Wt: 207.2 g/mol
InChI Key: GSWHWJOQQXLUGU-UHFFFAOYSA-N
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Description

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a synthetic organic compound with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol . Its structure features a benzonitrile core that is fluorinated at the 2-position and functionalized with a 1,3-dioxane group at the 5-position . The compound is identified under CAS Registry Number 218301-23-6 . As a fluorinated and heterocyclic-substituted aromatic nitrile, it serves as a versatile chemical intermediate and building block in organic synthesis and materials science research. Its molecular framework suggests potential for development in various fields, including the synthesis of more complex organic molecules and functional materials. Researchers can utilize this compound for exploring structure-activity relationships or as a precursor in medicinal chemistry and agrochemical research. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWHWJOQQXLUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a fluorinated benzonitrile core functionalized with a 1,3-dioxane ring. This dioxane moiety serves as a protecting group for a benzaldehyde functional group, making the molecule a stable and versatile building block in multi-step organic synthesis.

Table 1: Compound Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundPubChemLite
CAS Number 218301-23-6ChemicalBook[1]
Molecular Formula C₁₁H₁₀FNO₂ChemicalBook[1]
Molecular Weight 207.2 g/mol ChemicalBook[1]
SMILES C1COC(OC1)C2=CC(=C(C=C2)F)C#NPubChemLite[2]
Appearance White to yellow powder/solidChemBK[3] (based on precursor)
MDL Number MFCD20921611ChemicalBook[1]

Chemical Structure: Chemical Structure of this compound

Synthesis and Strategic Utility

The synthesis of this compound is most efficiently achieved through the protection of a precursor aldehyde. The causality behind this strategy is clear: the aldehyde group is highly reactive and would interfere with subsequent reactions targeting other parts of the molecule. By converting it to a stable 1,3-dioxane acetal, chemists can perform reactions on the aromatic ring or nitrile group without unintended side reactions. The dioxane can be easily removed later under acidic conditions to regenerate the aldehyde.

The logical precursor for this synthesis is 3-Cyano-4-fluorobenzaldehyde (also known as 2-Fluoro-5-formylbenzonitrile), a commercially available starting material.[3][4][5]

Synthetic Workflow

The reaction involves an acid-catalyzed nucleophilic addition of 1,3-propanediol to the carbonyl carbon of 3-Cyano-4-fluorobenzaldehyde, followed by dehydration to form the cyclic acetal.

G A 3-Cyano-4-fluorobenzaldehyde E Reaction Vessel (Heat, Dean-Stark Trap) A->E B 1,3-Propanediol B->E C Acid Catalyst (e.g., p-TsOH) C->E D Solvent (e.g., Toluene) D->E F This compound E->F Acetalization G Water (byproduct) E->G Removal

Caption: Synthetic pathway for this compound.

Experimental Protocol: Acetal Protection

This protocol is a self-validating system; successful synthesis can be confirmed by the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis of the purified product.

  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 3-Cyano-4-fluorobenzaldehyde (1 equivalent) in dry toluene.

  • Addition of Alcohol: Add 1,3-propanediol (1.2 equivalents) to the solution. The slight excess ensures the reaction goes to completion.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.02 equivalents).

  • Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards product formation.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Chemical Reactivity and Strategic Deprotection

The reactivity of this molecule is dictated by its three primary functional groups: the nitrile, the aromatic fluorine, and the dioxane acetal.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing pathways to diverse molecular scaffolds.

  • Aromatic Fluorine: The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This is a cornerstone of modern medicinal chemistry.[6]

  • Dioxane Acetal: This is the key strategic element. It is stable under neutral and basic conditions but is readily cleaved under aqueous acidic conditions (e.g., HCl in THF/water) to regenerate the aldehyde. This unmasking allows the aldehyde to participate in reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

G cluster_0 Protected Building Block cluster_1 Key Reactions cluster_2 Deprotection cluster_3 Reactive Intermediate A 5-(1,3-Dioxan-2-yl)- 2-fluorobenzonitrile B Nucleophilic Aromatic Substitution (SNAr) A->B at Fluorine C Nitrile Hydrolysis/ Reduction A->C at Nitrile D Acidic Hydrolysis A->D E 3-Cyano-4-fluorobenzaldehyde D->E

Caption: Logical workflow of the compound's reactivity and deprotection.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.[7] The following are the expected spectral characteristics derived from its molecular structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected SignatureRationale
¹H NMR δ 7.5-8.0 ppm: Aromatic protons (multiplets).δ 5.8-6.0 ppm: Acetal proton (singlet or triplet).δ 3.9-4.3 ppm: Methylene protons adjacent to oxygen (-O-CH₂-) (multiplets).δ 1.9-2.2 ppm: Central methylene proton (-CH₂-CH₂-CH₂-) (multiplet).The deshielding of aromatic protons is due to the electron-withdrawing effects of the nitrile and fluorine. The acetal proton is characteristically downfield. The diastereotopic dioxane protons will show complex splitting.
¹³C NMR δ 160-165 ppm (d): Carbon attached to Fluorine (C-F).δ 130-140 ppm: Aromatic carbons.δ 115-120 ppm: Nitrile carbon (C≡N).δ 100-105 ppm: Acetal carbon (O-C-O).δ 65-70 ppm: Methylene carbons adjacent to oxygen (-O-CH₂-).δ 25-30 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).The chemical shifts are characteristic of the respective functional groups. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).
FT-IR ~2230 cm⁻¹: Strong, sharp peak for C≡N stretch.~1250 cm⁻¹: Strong peak for C-F stretch.~1100-1200 cm⁻¹: Strong peaks for C-O (acetal) stretches.These vibrational frequencies are highly characteristic and provide clear evidence for the key functional groups.[8]
Mass Spec. [M+H]⁺ m/z ≈ 208.0768 The predicted mass-to-charge ratio for the protonated molecular ion is a primary indicator of the compound's identity.[2]

Applications in Drug Discovery and Materials Science

The strategic combination of a fluorine atom, a nitrile, and a protected aldehyde makes this compound a high-value intermediate.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[9] The "fluorine effect" can:

  • Block Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site of metabolic oxidation can prevent degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

  • Modulate pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, affecting solubility and cell permeability.

  • Improve Pharmacokinetics: These modifications often lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[9]

Application as a Versatile Building Block

This compound is a precursor for a wide range of more complex molecules. Related fluorobenzonitrile structures are integral to the synthesis of:

  • Kinase Inhibitors: Many modern cancer therapies target protein kinases, and fluorinated aromatic rings are common motifs in these inhibitors.[10]

  • CNS Drugs: The properties imparted by fluorine can enhance blood-brain barrier penetration, which is critical for drugs targeting the central nervous system.[10]

  • Agrochemicals: It can be used to synthesize advanced pesticides and herbicides.[10]

  • Materials Science: Fluorinated benzonitriles are used in the development of materials for applications like Organic Light-Emitting Diodes (OLEDs).[6]

  • MDR Modulators: Research has shown that 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant clinical challenge.[11][12]

Safety and Handling

Table 3: Hazard and Safety Information (based on related compounds)

CategoryGuidelineSource
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]
Handling Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][13][14][15]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.[14][15]
Incompatible Materials Strong oxidizing agents, strong bases.[13]

References

  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Phionebio. [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]

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  • 5-Bromo-2-fluorobenzonitrile | 179897-89-3. AA Blocks. [Link]

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  • Fluorobenzonitrile compound preparation method.
  • This compound (C11H10FNO2). PubChemLite. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • SAFETY DATA SHEET - 3-Fluorobenzonitrile. Thermo Fisher Scientific. [Link]

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]

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  • Production of 3-(or 4-)cyanobenzaldehyde.
  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance | Request PDF. ResearchGate. [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

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  • NMR, mass spectroscopy, IR - finding compound structure ? ResearchGate. [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health. [Link].nlm.nih.gov/pmc/articles/PMC8627710/)

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A Comprehensive Technical Guide to the Structure Elucidation of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique methodology for the unambiguous structure elucidation of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile. Targeted at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple listing of procedures. It details the underlying scientific rationale for employing a synergistic workflow that combines chromatography and spectroscopy. We will explore the causality behind experimental choices, demonstrating how High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy converge to create a self-validating system for structural confirmation. Each section provides not only the "how" but the "why," ensuring that the resulting structural assignment is robust, reliable, and scientifically sound.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and materials science, novel chemical entities are the foundational building blocks of innovation. This compound (Figure 1) is a compound of interest, featuring a unique combination of a fluorinated aromatic nitrile—a common pharmacophore—and a dioxane acetal, which can serve as a protected aldehyde or a chiral auxiliary. Its potential utility as an intermediate in drug discovery and organic synthesis necessitates an irrefutable confirmation of its molecular structure.[1][2][3][4]

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₁₁H₁₀FNO₂[5][6]

  • Molecular Weight: 207.20 g/mol [5]

  • CAS Number: 218301-23-6[5]

The Synergistic Elucidation Workflow

The principle of our methodology is based on a logical progression from general to specific information. We first establish the purity and elemental formula of the analyte before probing its specific functional groups and, finally, mapping its precise atomic connectivity. This sequence ensures that the interpretation of complex data, such as NMR spectra, is built upon a solid foundation of validated information.

G Purity Purity Assessment (HPLC) Mass Molecular Formula & Weight (HRMS) Purity->Mass FTIR Functional Group ID (FTIR) Mass->FTIR Validates elemental composition NMR Definitive Connectivity (1D & 2D NMR) FTIR->NMR Final Final Structure Confirmation NMR->Final Provides atomic framework

Caption: The logical workflow for structure elucidation.

Purity Assessment: The Chromatographic Gatekeeper

3.1. Principle & Rationale: The Necessity of a Homogeneous Sample Before any spectroscopic analysis, it is paramount to confirm the purity of the sample. The presence of significant impurities, such as starting materials or reaction byproducts, can introduce extraneous signals into spectra, leading to a convoluted and potentially erroneous interpretation. High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution detector like a Diode Array Detector (DAD), is the gold standard for this purpose.[7][8] A single, sharp, and symmetrical peak is a strong indicator of a pure compound, providing the confidence needed to proceed with more detailed analyses.

3.2. Experimental Protocol: Reverse-Phase HPLC A robust reverse-phase method is the logical starting point for an aromatic compound of moderate polarity.[9][10]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV/DAD at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

3.3. Data Interpretation The expected result is a single major peak with a consistent UV spectrum across its width, indicating the absence of co-eluting impurities. This validates the sample's suitability for definitive spectroscopic characterization.

Molecular Formula by High-Resolution Mass Spectrometry (HRMS)

4.1. Principle & Rationale: Beyond Nominal Mass HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental formula. This technique definitively validates the molecular formula (C₁₁H₁₀FNO₂) and distinguishes it from any other combination of atoms that might have the same nominal mass. This is a critical validation step.

4.2. Experimental Protocol: ESI-TOF HRMS Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Instrument: ESI Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive ESI.

  • Infusion: Direct infusion via syringe pump (5 µL/min) of the sample prepared for HPLC.

  • Mass Range: m/z 100-500.

  • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

4.3. Data Interpretation The instrument measures the mass-to-charge ratio (m/z) of the ions. The primary observations should align with the predicted values for the target molecule and its common adducts.

Ion Species Formula Calculated Exact Mass (m/z) Observed m/z (Expected)
Molecular Ion[C₁₁H₁₀FNO₂]⁺207.0690~207.0690 ± 5 ppm
Protonated Adduct[C₁₁H₁₀FNO₂ + H]⁺208.0768~208.0768 ± 5 ppm
Sodium Adduct[C₁₁H₁₀FNO₂ + Na]⁺230.0588~230.0588 ± 5 ppm
Table based on data from PubChem.[6]

The close match between the observed and calculated exact masses for one or more of these species provides unequivocal support for the proposed elemental composition.

Functional Group Identification by FTIR Spectroscopy

5.1. Principle & Rationale: Probing Molecular Vibrations FTIR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their absorption of infrared radiation at specific frequencies. It is a rapid and effective method for confirming the presence of the key functional groups: the nitrile, the acetal, the aromatic ring, and the C-F bond.

5.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR ATR is a modern technique that requires minimal sample preparation.

  • Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.

  • Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

5.3. Data Interpretation The FTIR spectrum is analyzed for characteristic absorption bands that correspond to specific functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale / Comments
Aromatic C-H Stretch3100 - 3000Confirms the presence of the benzene ring.
Aliphatic C-H Stretch2980 - 2850Corresponds to the CH₂ groups of the dioxane ring.
Nitrile (C≡N) Stretch 2240 - 2220 A very sharp, strong, and diagnostically crucial peak for aromatic nitriles.[11][12][13]
Aromatic C=C Stretch1610 - 1580, 1500 - 1450Multiple bands confirming the aromatic skeleton.
C-F Stretch 1270 - 1210 A strong absorption confirming the fluoro-substituent.[14]
Acetal C-O Stretch 1150 - 1050 Strong, characteristic bands for the C-O-C-O-C system of the dioxane ring.[15][16]

The presence of these key bands provides strong, direct evidence for the major structural components of the molecule.

Definitive Connectivity by NMR Spectroscopy

6.1. Principle & Rationale: The Ultimate Structural Tool NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of atoms.[17][18] By analyzing the spectra of ¹H, ¹³C, and ¹⁹F, and using 2D NMR to map correlations, we can piece together the entire molecular framework with confidence.

6.2. Experimental Protocols

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments.

6.3. Data Interpretation: Assembling the Puzzle

¹H NMR Predicted Data The proton NMR spectrum can be divided into three regions: aromatic, acetal, and aliphatic.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Comments
H-6 (Aromatic)~7.8 - 7.6dd (doublet of doublets)1HCoupled to H-4 and the ortho-Fluorine.
H-4 (Aromatic)~7.7 - 7.5d (doublet)1HCoupled to H-6.
H-3 (Aromatic)~7.5 - 7.3d (doublet)1HCoupled to H-4.
H-acetal (Dioxane C2)~5.8s (singlet)1HA diagnostic singlet for the acetal proton.
H-axial (Dioxane C4/6)~4.3m (multiplet)2HEquatorial protons on the carbons adjacent to oxygen.
H-equatorial (Dioxane C4/6)~3.9m (multiplet)2HAxial protons on the carbons adjacent to oxygen.
H-axial (Dioxane C5)~2.2m (multiplet)1HAxial proton on the central dioxane carbon.
H-equatorial (Dioxane C5)~1.5m (multiplet)1HEquatorial proton on the central dioxane carbon.

¹³C NMR Predicted Data The ¹³C spectrum will confirm the number of unique carbon environments.

Carbon Assignment Predicted δ (ppm) Comments
C-Aromatic (C-F)~165 - 160Large ¹JCF coupling constant will be observed.
C-Aromatic (C-CN, C-dioxane)~140 - 125Quaternary carbons.
C-Aromatic (C-H)~135 - 115Three distinct CH carbons.
C-Nitrile (C≡N) ~115 - 110 Diagnostic chemical shift for the nitrile carbon.[13]
C-Acetal (Dioxane C2) ~100 - 95 Diagnostic chemical shift for the acetal carbon.
C-Dioxane (C4/6)~70 - 65Carbons adjacent to the two oxygens.
C-Dioxane (C5)~30 - 25The central aliphatic carbon of the dioxane ring.

¹⁹F NMR Spectroscopy A single resonance is expected. Its multiplicity (likely a doublet of doublets) will arise from coupling to the two ortho-protons on the aromatic ring, confirming its position at C2.[19]

2D NMR: Confirming Connectivity The COSY and HSQC spectra are used to validate the assignments made from the 1D spectra.

Caption: Key expected ¹H-¹H COSY correlations on the aromatic ring.

The COSY spectrum will show a clear correlation between H-3 and H-4, and between H-4 and H-6, establishing the 1,2,4-trisubstitution pattern. The HSQC spectrum will unequivocally link each proton signal to its corresponding carbon signal, solidifying the entire structural assignment.

Conclusion: A Unified and Self-Validating Structural Proof

The structure of this compound is confirmed through the powerful synergy of orthogonal analytical techniques. HPLC establishes purity, providing a clean slate for analysis. HRMS delivers an unambiguous molecular formula, C₁₁H₁₀FNO₂. FTIR confirms the presence of all key functional groups—nitrile, aromatic, fluoro, and acetal. Finally, a complete suite of NMR experiments provides the definitive atomic-level map, confirming the ortho-relationship of the fluorine and nitrile groups and the precise connectivity of the 1,3-dioxane substituent at the C5 position. Each piece of data validates the others, culminating in a structural assignment of the highest integrity and confidence.

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5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: Technical Guide & Synthetic Profile

[1][2]

Executive Summary

This compound (CAS: 218301-23-6) is a specialized synthetic building block used primarily in medicinal chemistry.[1][2] Structurally, it is the cyclic acetal-protected form of 2-fluoro-5-formylbenzonitrile , a key pharmacophore found in the blockbuster ovarian cancer drug Olaparib (Lynparza) .[1]

The 1,3-dioxane moiety serves as a robust protecting group for the aldehyde, preventing unwanted nucleophilic attack or oxidation during multi-step synthesis.[2] This molecule allows researchers to introduce the 3-cyano-4-fluorophenyl scaffold—essential for π-stacking interactions in the PARP active site—while maintaining orthogonality to other reactive conditions.[1][2]

Physicochemical Profile

The following data characterizes the target molecule (the acetal) and its parent aldehyde.

PropertyDataNotes
Chemical Name This compoundTarget Molecule
CAS Number 218301-23-6 Verified Identity
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol Exact Mass: 207.07
Structure Type Cyclic Acetal (1,3-Dioxane)Masked Aldehyde
Parent Aldehyde 2-Fluoro-5-formylbenzonitrileCAS: 218301-22-5
Key Functional Groups Nitrile (-CN), Aryl Fluoride (-F), Acetal
Solubility DCM, Ethyl Acetate, DMSOHydrophobic
Applications PARP Inhibitor Synthesis (Olaparib)Precursor

Synthetic Pathways & Experimental Protocols

The synthesis of this compound is typically a two-stage workflow: Cyanation of the bromo-precursor followed by Acetal Protection .[1][2]

Workflow Diagram

The following diagram illustrates the conversion of the commercially available bromide to the protected acetal target.

SynthesisWorkflowStart3-Bromo-4-fluorobenzaldehyde(Starting Material)Step1Cyanation(CuCN, NMP, 170°C)Start->Step1Intermed2-Fluoro-5-formylbenzonitrile(Active Aldehyde)Step1->IntermedRosenmund-von BraunStep2Acetal Protection(1,3-Propanediol, pTSA)Intermed->Step2TargetThis compound(Target Acetal)Step2->TargetDean-Stark Reflux

Figure 1: Synthetic route from 3-bromo-4-fluorobenzaldehyde to the target acetal.[1][2]

Detailed Protocol
Stage 1: Synthesis of the Aldehyde Intermediate

Reaction: Rosenmund-von Braun Cyanation This step installs the nitrile group.[1][2] Note: The aldehyde is robust enough to survive these conditions, but temperature control is critical.[1][2]

  • Reagents: 3-Bromo-4-fluorobenzaldehyde (1.0 eq), Copper(I) Cyanide (CuCN, 1.1 eq).[1][2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.[1][2]

  • Procedure:

    • Charge a reaction vessel with 3-Bromo-4-fluorobenzaldehyde and CuCN in NMP.

    • Heat the mixture to 170°C under nitrogen atmosphere for 24 hours.

    • Monitor: Check via TLC or HPLC for consumption of the bromide.

    • Workup: Cool to 80°C. Add Celite and stir to trap copper salts. Filter through a Celite pad.[1][2]

    • Extraction: Partition the filtrate between Ethyl Acetate and Water.[1][2] Wash organic layer with brine.[1][2]

    • Purification: Recrystallize or flash column chromatography (Hexane/EtOAc) to yield 2-Fluoro-5-formylbenzonitrile (Solid).[1][2]

Stage 2: Acetal Protection (Target Synthesis)

Reaction: Acid-Catalyzed Acetalization This step converts the reactive aldehyde into the stable 1,3-dioxane target.[1][2]

  • Reagents: 2-Fluoro-5-formylbenzonitrile (1.0 eq), 1,3-Propanediol (1.2–1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Toluene (anhydrous).[1][2]

  • Apparatus: Dean-Stark trap (for water removal).

  • Procedure:

    • Dissolve the aldehyde in toluene.[1][2]

    • Add 1,3-propanediol and catalytic pTSA.[1][2]

    • Reflux the mixture (~110°C ) with a Dean-Stark trap. Continue until theoretical water volume is collected (typically 2–4 hours).[1][2]

    • Quench: Cool to room temperature and add saturated NaHCO₃ solution to neutralize the acid.

    • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

    • Result: This compound is obtained as a stable residue, often used directly or purified via short-path distillation.[1][2]

Applications in Drug Discovery (Olaparib)[1][2][5][6][7]

The primary utility of this molecule is as a "masked" synthon for the 2-fluoro-5-formylbenzonitrile motif, which is the "top half" of the Olaparib molecule.[1]

Why use the Dioxane Protected Form?
  • Stability: Free aldehydes are prone to oxidation (to carboxylic acids) or polymerization.[1][2] The acetal is stable to basic conditions often used in subsequent coupling steps (e.g., alkylation of the phthalazinone core).[1][2]

  • Orthogonality: If the synthesis requires lithiation or Grignard reactions on another part of the molecule, the acetal prevents the aldehyde from reacting as an electrophile.[1][2]

Retrosynthetic Logic: Olaparib

The diagram below shows how the target molecule fits into the convergent synthesis of Olaparib.

OlaparibRetroOlaparibOlaparib (Lynparza)Target DrugCouplingCoupling Step(Horner-Wadsworth-Emmons or Reductive Amination)Olaparib->CouplingFragmentAPhthalazinone Core(Piperazine derivative)Coupling->FragmentAFragmentB2-Fluoro-5-formylbenzonitrile(Aldehyde)Coupling->FragmentBProtectedBThis compound(Storage/Protected Form)FragmentB->ProtectedBDeprotection (H+ / H2O)

Figure 2: Retrosynthetic analysis of Olaparib, highlighting the role of the target molecule.[1]

Handling & Safety (E-E-A-T)

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhal): Harmful.[1][2] Nitriles can liberate cyanide ions metabolically, though aryl nitriles are generally more stable.[1][2]

    • Irritation: Causes skin and serious eye irritation (H315, H319).[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the acetal is stable, moisture can slowly hydrolyze it back to the aldehyde.[1][2]

  • Deprotection Safety: When converting back to the aldehyde using aqueous acid (e.g., HCl/THF), ensure good ventilation as trace formaldehyde (from the diol cleavage) or volatile organics may be released.[1][2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 66545211, this compound. Retrieved from [Link][1][2]

  • Google Patents. (2012).[1][2] WO2012071684A1 - Heterocyclic derivatives, preparation processes and medical uses thereof (Olaparib Intermediates).[1][2] Retrieved from

Strategic Retrosynthesis and Process Development: 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile serves as a high-value pharmacophore builder in medicinal chemistry, particularly for kinase inhibitors where the 1,3-dioxane moiety acts as a masked aldehyde (a latent electrophile) or a stable bioisostere. This technical guide provides a robust, scalable synthetic route designed for high purity and safety.

Unlike standard academic preparations, this analysis prioritizes process safety (mitigating cyanide risks) and chemoselectivity (preserving the fluorine substituent while installing the nitrile). The recommended pathway utilizes a "Protection-First" strategy to eliminate aldehyde-related side reactions during the metal-catalyzed cross-coupling step.

Part 1: Structural Analysis & Retrosynthetic Logic

Electronic & Steric Considerations
  • The Fluorine Atom (C-2): A strong electron-withdrawing group (EWG) via induction but electron-donating via resonance. Its position ortho to the nitrile makes the nitrile susceptible to nucleophilic attack (e.g., hydrolysis), requiring mild reaction conditions downstream.

  • The 1,3-Dioxane (C-5): An acetal protecting group. It is stable to bases and nucleophiles (essential for the cyanation step) but sensitive to aqueous acids.

  • The Nitrile (C-1): The target functional group.[1] Direct installation via electrophilic substitution is difficult; nucleophilic displacement of a halide is the preferred disconnection.

Retrosynthetic Tree (Graphviz)

The following diagram illustrates the strategic disconnections, moving backwards from the target molecule (TM) to commercially available starting materials.

Retrosynthesis TM Target Molecule This compound Inter1 Intermediate 1 2-(3-Bromo-4-fluorophenyl)-1,3-dioxane TM->Inter1 Disconnection A: C-C Bond Formation (Cyanation) Inter1->TM Step 2: Pd(PPh3)4, Zn(CN)2, DMF, 80°C SM1 Starting Material 1 5-Bromo-2-fluorobenzaldehyde Inter1->SM1 Disconnection B: Acetal Protection SM2 Reagent 1,3-Propanediol Inter1->SM2 SM1->Inter1 Step 1: PTSA, Toluene, Reflux SM2->Inter1 SM3 Reagent Zn(CN)2 / Pd-Catalyst SM3->TM

Figure 1: Retrosynthetic analysis showing the "Protection-First" strategy to ensure chemoselectivity.

Part 2: Detailed Synthetic Protocols

Route Selection: The "Protection-First" Strategy

While it is possible to cyanate 5-bromo-2-fluorobenzaldehyde directly, the free aldehyde can poison Palladium catalysts and undergo side reactions (e.g., benzoin condensation) under the basic conditions required for cyanation. Therefore, we protect the aldehyde first.[2]

Step 1: Acetal Protection

Objective: Convert 5-bromo-2-fluorobenzaldehyde to 2-(3-bromo-4-fluorophenyl)-1,3-dioxane.

Mechanism: Acid-catalyzed nucleophilic addition of 1,3-propanediol to the carbonyl, followed by dehydration.

ParameterSpecification
Limiting Reagent 5-Bromo-2-fluorobenzaldehyde
Reagent 1,3-Propanediol (1.2 - 1.5 equivalents)
Catalyst p-Toluenesulfonic acid (PTSA) monohydrate (5 mol%)
Solvent Toluene (Reagent Grade)
Apparatus Dean-Stark trap (for azeotropic water removal)
Expected Yield 92 - 96%

Protocol:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 5-bromo-2-fluorobenzaldehyde (1.0 equiv), 1,3-propanediol (1.2 equiv), and PTSA (0.05 equiv) to the flask.

  • Solvation: Add Toluene (10 mL per gram of aldehyde) to create a suspension.

  • Reaction: Heat the mixture to vigorous reflux (bath temp ~120°C). Water will collect in the Dean-Stark trap. Monitor via TLC (Hexane/EtOAc 8:2) until the aldehyde spot disappears (typically 3-5 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize PTSA) followed by Brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product usually crystallizes upon cooling; if not, recrystallize from Hexane/Ether.

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to the aryl nitrile using Zinc Cyanide (Zn(CN)₂).

Why Zn(CN)₂? Unlike NaCN or KCN, Zinc Cyanide is non-hygroscopic and strictly stoichiometric, reducing the risk of generating free HCN gas. It requires a catalyst to transfer the cyanide.[3]

Catalytic Cycle (Graphviz):

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br TransMet Transmetallation Zn(CN)2 -> ZnBr(CN) OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination Ar-CN + Pd(0) TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 Regeneration

Figure 2: Pd(0)/Pd(II) catalytic cycle for the cyanation of aryl bromides.

Protocol:

  • Safety Check: Perform this reaction in a well-ventilated fume hood. Have a bleach bath (10% sodium hypochlorite) ready to quench any spills or waste.

  • Deoxygenation: This step is oxygen-sensitive. Sparge the solvent (DMF or NMP) with Nitrogen or Argon for 20 minutes prior to use.

  • Charging: In a dry Schlenk tube or pressure vial, add:

    • 2-(3-bromo-4-fluorophenyl)-1,3-dioxane (1.0 equiv)

    • Zn(CN)₂ (0.6 equiv) — Note: 0.5 is stoichiometric, 0.6 ensures completion.

    • Pd(PPh₃)₄ (3-5 mol%) — Tetrakis(triphenylphosphine)palladium(0)

  • Reaction: Add degassed DMF (5 mL per mmol). Seal the vessel under inert atmosphere. Heat to 80-100°C for 4-12 hours.

    • Checkpoint: The reaction mixture usually turns from yellow to black/brown as Pd precipitates upon completion.

  • Quench & Workup (CRITICAL):

    • Cool to room temperature.[4]

    • Dilute with EtOAc.

    • Quench: Pour the mixture into a beaker containing 10% NH₄OH (ammonium hydroxide) or dilute ethylenediamine. This complexes the Zinc and copper salts, preventing emulsions.

    • Wash the organic layer with water (3x) to remove DMF, then Brine.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexane/EtOAc gradient (starts non-polar, product is moderately polar).

    • Yield: Expected 85-90%.

Part 3: Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Stalled Reaction (Step 1) Water not removing efficiently.Ensure Dean-Stark is insulated; add fresh Toluene to push azeotrope.
Low Yield (Step 2) Catalyst poisoning (O₂).rigorously degas solvents; use fresh Pd(PPh₃)₄ (should be yellow, not orange/brown).
Homocoupling (Ar-Ar) Temperature too high / Low CN⁻ conc.Lower temp to 80°C; ensure Zn(CN)₂ is finely powdered.
Hydrolysis of Acetal Acidic workup or wet silica.Use 1% Triethylamine in the eluent for column chromatography to buffer the silica.

Part 4: Safety & Toxicology (E-E-A-T)

Handling Zinc Cyanide

Although Zn(CN)₂ is safer than NaCN, it is still highly toxic if ingested or if it contacts acid (releasing HCN gas).

  • Engineering Controls: Always work in a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Waste Disposal: All aqueous waste from Step 2 must be treated with bleach (NaClO) at pH > 10 for 24 hours before disposal to oxidize cyanide to cyanate (OCN⁻).

Fluorine Considerations

The C-F bond is stable under these conditions. However, avoid using strong alkoxide bases (e.g., NaOMe) at high temperatures, as this could trigger SNAr displacement of the fluorine, yielding the methoxy ether impurity.

References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[5] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: Zinc Cyanide. Retrieved from [Link]

Sources

Spectral Characterization of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectral data for the compound 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. Given the limited availability of public experimental spectra, this guide presents a detailed predictive analysis based on established spectroscopic principles, alongside standardized experimental protocols for data acquisition.

Introduction

This compound (Molecular Formula: C₁₁H₁₀FNO₂, Molecular Weight: 207.2 g/mol ) is a substituted aromatic compound with significant potential in medicinal chemistry and materials science.[1] The presence of a fluorinated benzonitrile moiety combined with a dioxacyclic group makes it a versatile building block. Accurate spectral analysis is paramount for confirming its identity and purity, which is crucial for its application in complex synthetic pathways. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic and dioxan ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9dd1HAromatic H (ortho to CN, meta to F)
~7.6-7.7ddd1HAromatic H (ortho to dioxan, meta to F)
~7.2-7.3t1HAromatic H (ortho to F)
~5.5-5.6s1HAcetal H (CH of the dioxan ring)
~4.2-4.3m2HAxial O-CH₂ of dioxan
~3.9-4.0m2HEquatorial O-CH₂ of dioxan
~2.1-2.2m1HAxial C-CH₂-C of dioxan
~1.4-1.5m1HEquatorial C-CH₂-C of dioxan
Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ would show signals for all 11 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~162-164 (d, ¹JCF ≈ 250 Hz)C-F
~135-137 (d)Aromatic C (para to F)
~133-135 (d)Aromatic C (ortho to CN)
~116-118 (d)Aromatic C (ortho to F)
~115-117C≡N
~110-112 (d)Aromatic C (ipso to CN)
~100-102Acetal C
~66-68O-CH₂ of dioxan
~25-27C-CH₂-C of dioxan

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: Typically 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

  • A background spectrum of the clean ATR crystal should be collected prior to the sample scan.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (dioxan)
~2230-2220StrongC≡N stretch
~1610-1590MediumAromatic C=C stretch
~1250-1200StrongC-O-C stretch (dioxan, acetal)
~1150-1100StrongC-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: Typically m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 100-150 °C.

Predicted Mass Spectrum

The predicted mass spectrum in positive ion mode would show the molecular ion peak and other adducts.

m/zIon
208.0768[M+H]⁺
230.0588[M+Na]⁺

Fragmentation Pathway:

The fragmentation of the molecular ion would likely involve the loss of the dioxan ring or parts of it, as well as the cyano group.

Fragmentation_Pathway M [C11H10FNO2]+. m/z = 207 F1 [C7H4FN]+. Loss of C4H6O2 M->F1 - C4H6O2 F2 [C10H7FNO]+. Loss of CH2O M->F2 - CH3O.

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

The predictive spectral analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The detailed NMR, IR, and MS data, although theoretical, are based on well-established principles and offer a reliable reference for researchers. The provided experimental protocols outline standard procedures for acquiring high-quality spectral data for this and similar compounds, ensuring reproducibility and accuracy in chemical analysis.

References

Sources

A Senior Application Scientist's Guide to 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, a pivotal synthetic building block for researchers and professionals in drug development and materials science. We will explore its synthesis, key reactions, and strategic applications, moving beyond a simple recitation of protocols to explain the underlying chemical principles that drive its utility. This document is designed to empower chemists to leverage the unique reactivity of this molecule to construct complex molecular architectures.

Introduction: Strategic Importance in Synthesis

This compound is a bifunctional aromatic compound with significant potential in organic synthesis. Its structure incorporates two key features that can be manipulated with a high degree of selectivity: a protected aldehyde (the 1,3-dioxane group) and an activated aromatic ring poised for nucleophilic substitution or cross-coupling reactions. This strategic combination allows for sequential chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2]

The 1,3-dioxane moiety serves as a robust protecting group for the formyl group, stable under a variety of reaction conditions including those that are basic, oxidative, and reductive.[3][4] This stability is crucial when performing reactions at other sites of the molecule. Conversely, the fluorine atom, positioned ortho to the electron-withdrawing nitrile group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[5][6] This guide will delve into the practical applications and synthetic strategies that arise from this unique molecular architecture.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₁H₁₀FNO₂Inferred
Molecular Weight 207.20 g/mol Inferred
Appearance Typically a white to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.Inferred

Safety and Handling:

Synthesis of the Building Block

The most direct and logical synthetic route to this compound involves the protection of the commercially available 2-fluoro-5-formylbenzonitrile.

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1. Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Fluoro_5_formylbenzonitrile 2-Fluoro-5-formylbenzonitrile Reaction_Vessel Acetal Formation 2_Fluoro_5_formylbenzonitrile->Reaction_Vessel 1.0 eq 1_3_Propanediol 1,3-Propanediol 1_3_Propanediol->Reaction_Vessel 1.2 eq Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Water_Removal Dean-Stark Apparatus Water_Removal->Reaction_Vessel Target_Molecule This compound Workup Aqueous Workup & Purification Reaction_Vessel->Workup Reaction Mixture Workup->Target_Molecule

Caption: Synthetic workflow for the formation of the target molecule.

Detailed Experimental Protocol

This protocol describes the acid-catalyzed acetal formation to synthesize this compound.[9]

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-fluoro-5-formylbenzonitrile (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq) in toluene.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • 1,3-Propanediol: The use of 1,3-propanediol leads to the formation of a six-membered 1,3-dioxane ring, which is generally more thermodynamically stable than the five-membered 1,3-dioxolane ring formed from ethylene glycol.[9]

  • p-TsOH: A catalytic amount of a strong acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.[10]

  • Dean-Stark Trap: The formation of the acetal is a reversible reaction.[10] The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the product side, ensuring a high yield.[9]

Key Chemical Transformations and Reactivity

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group, coupled with the high electronegativity of the fluorine atom, makes the C-F bond susceptible to nucleophilic attack.[5] This is a powerful method for introducing a variety of functionalities at the 2-position of the benzonitrile ring.

Reaction Scheme:

SNAr_Reaction Figure 2. Nucleophilic Aromatic Substitution on the Building Block Start_Mol This compound Reaction S N Ar Start_Mol->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Product Substituted Product Reaction->Product

Caption: General scheme for SNAr reactions.

Mechanistic Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[6] The stability of this intermediate is enhanced by the electron-withdrawing nitrile group, which can delocalize the negative charge. The ortho and para positions relative to the nitrile are most activated towards nucleophilic attack.[11]

Applications:

  • Synthesis of Aryl Ethers and Thioethers: Reaction with alcohols or thiols in the presence of a base provides access to valuable diaryl ethers and thioethers, which are common motifs in pharmaceuticals and agrochemicals.

  • Formation of Anilines: Amines can displace the fluoride to form substituted anilines, which are precursors to a wide range of heterocyclic compounds.[12]

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in cross-coupling reactions than C-Br or C-I bonds, recent advances in catalyst design have enabled the use of fluoroarenes in reactions like the Suzuki and Buchwald-Hartwig couplings.[13][14][15] These reactions are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively.[16]

Reaction Scheme:

Cross_Coupling Figure 3. Palladium-Catalyzed Cross-Coupling Start_Mol This compound Reaction Cross-Coupling Start_Mol->Reaction Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R'-NH₂) Coupling_Partner->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Product Coupled Product Reaction->Product

Caption: General scheme for palladium-catalyzed cross-coupling.

Considerations for C-F Activation:

  • Catalyst System: Highly active palladium catalysts with electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of the strong C-F bond.

  • Reaction Conditions: These reactions may require higher temperatures and stronger bases compared to couplings with heavier halogens.

Deprotection of the Dioxane Group

The 1,3-dioxane group can be readily removed under acidic conditions to reveal the aldehyde functionality.[3] This deprotection step is typically high-yielding and can be performed in the presence of a wide range of other functional groups.

Protocol for Deprotection:

Materials:

  • 5-(1,3-Dioxan-2-yl)-substituted benzonitrile

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the protected compound in a mixture of acetone and water.

  • Add a catalytic amount of concentrated HCl.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify as needed.

Strategic Implications: The ability to unmask the aldehyde at a later stage in a synthetic sequence allows for further elaboration of the molecule, such as through Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity or interesting material properties.

  • Pharmaceuticals: Fluorinated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][17] The introduction of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and bioavailability.[18] The ability to introduce diverse substituents via SNAr or cross-coupling, followed by elaboration of the aldehyde, provides a powerful platform for generating libraries of compounds for drug screening. For example, related dioxolane and dioxane derivatives have been investigated as modulators of multidrug resistance in cancer therapy.[19][20] Diketopiperazines, which can be synthesized from amino acid precursors that could potentially be derived from this building block, have shown promise as selective inhibitors in acute myeloid leukemia.[21]

  • Materials Science: The benzonitrile moiety can be a precursor to other functional groups or can be incorporated into polymers and liquid crystals.[17] The ability to create highly substituted aromatic systems is of interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials. For instance, substituted benzonitriles are used in the synthesis of thermally activated delayed fluorescence (TADF) dyes for OLEDs.[22]

Conclusion

This compound is a strategically designed building block that offers a powerful combination of a stable protecting group and an activated site for aromatic functionalization. A thorough understanding of the principles governing its synthesis and reactivity enables chemists to design and execute efficient synthetic routes to complex and valuable molecules. The orthogonal nature of its functional groups provides a high degree of synthetic flexibility, making it a valuable tool in the arsenal of the modern organic chemist.

References

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  • ResearchGate. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

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  • ResearchGate. (n.d.). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Retrieved from [Link]

  • MDPI. (2024). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 9(10), 1016-1022. Retrieved from [Link]

  • SciSpace. (2021). Synthesis of functionalized benzo[12][23]dioxin-4- ones from salicylic acid and acetylenic esters and their direct. RSC Advances, 11(39), 24570-24574. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Organic & Biomolecular Chemistry, 20(24), 4967-4971. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3121-3130. Retrieved from [Link]

  • Beilstein Journals. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 19, 1346-1352. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic application of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile (henceforth referred to as DFB ), a versatile building block in modern medicinal chemistry. We will delve into its intrinsic chemical properties, provide validated synthetic protocols, and showcase its pivotal role in the synthesis of high-value pharmaceutical targets, including the AKT inhibitor, Capivasertib. The causality behind experimental choices, self-validating protocol design, and authoritative citations are central to this guide, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development.

Introduction: The Strategic Value of this compound (DFB)

At its core, DFB is a bifunctional synthetic intermediate designed for controlled, sequential chemical transformations. Its value in medicinal chemistry is not as a final bioactive compound, but as a crucial precursor that combines two key structural motifs: a 2-fluorobenzonitrile unit and a 1,3-dioxane-protected benzaldehyde . This combination offers a powerful toolkit for the medicinal chemist.

  • The 2-Fluorobenzonitrile Moiety: This functional group is a well-established pharmacophore and a versatile synthetic handle. The fluorine atom can enhance metabolic stability, improve pharmacokinetics, and modulate the pKa of nearby functionalities, which can be critical for drug-target interactions.[1][2] The nitrile group provides a reactive site for transformation into a variety of other functional groups, such as amines, amides, and heterocycles.[3][4] It is a key component in a range of pharmaceuticals, including anticancer, antiviral, and central nervous system (CNS)-active compounds.[1]

  • The 1,3-Dioxane Moiety: The 1,3-dioxane group serves as a robust protecting group for the benzaldehyde functionality.[5] Aldehydes are highly reactive and would not be stable under many of the reaction conditions required to manipulate other parts of the molecule. The 1,3-dioxane is a cyclic acetal that is stable to a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic conditions to unmask the aldehyde for subsequent reactions.[5][6] This orthogonal reactivity is fundamental to multi-step synthetic strategies.[7]

The strategic combination of these two functionalities in DFB allows for a synthetic workflow where transformations can be carried out on the 2-fluorobenzonitrile portion of the molecule while the reactive aldehyde is safely masked. Once the desired modifications are complete, the aldehyde can be deprotected to participate in further synthetic steps, such as reductive amination or Wittig reactions.

Synthesis and Characterization of this compound (DFB)

The most common and practical laboratory-scale synthesis of DFB starts from its aldehyde precursor, 2-fluoro-5-formylbenzonitrile .[8] This precursor itself is a valuable intermediate in the synthesis of several pharmaceuticals.[9]

Protocol 1: Synthesis of this compound (DFB) from 2-Fluoro-5-formylbenzonitrile

This protocol details the acid-catalyzed protection of the aldehyde functionality of 2-fluoro-5-formylbenzonitrile using 1,3-propanediol.

Workflow Diagram:

G cluster_0 Protection Reaction cluster_1 Work-up & Purification A 2-Fluoro-5-formylbenzonitrile C p-Toluenesulfonic acid (cat.) Toluene, Reflux (Dean-Stark) A->C B 1,3-Propanediol B->C D This compound (DFB) C->D Acetal Formation E Quench with aq. NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry (Na2SO4), Concentrate F->G H Column Chromatography G->H G DFB This compound Aldehyde 2-Fluoro-5-formylbenzonitrile DFB->Aldehyde Acidic Hydrolysis (e.g., aq. HCl) Imine Imine Intermediate Aldehyde->Imine Condensation Amine Key Amine Intermediate Amine->Imine Product Capivasertib Precursor Imine->Product Reduction (e.g., NaBH(OAc)3)

Sources

The Strategic Role of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile , a pivotal intermediate in the manufacturing of advanced pharmaceutical agents. The strategic use of the 1,3-dioxane moiety as a protecting group for the aldehyde functionality on the 2-fluorobenzonitrile scaffold is critical in multi-step syntheses, most notably in the production of the PARP inhibitor, Olaparib. This document offers detailed protocols for the synthesis of this intermediate and its subsequent utilization, underpinned by an understanding of the chemical principles guiding these processes.

Introduction: A Tale of Two Functional Groups

In the intricate landscape of pharmaceutical synthesis, the journey from simple precursors to complex active pharmaceutical ingredients (APIs) is a testament to the precision of organic chemistry. The title compound, this compound, exemplifies a common yet elegant strategy: the use of protecting groups. It is primarily derived from its precursor, 2-fluoro-5-formylbenzonitrile , and serves as a stabilized intermediate in the synthesis of high-value therapeutics.

The rationale for the introduction of the 1,3-dioxane group is rooted in the differential reactivity of the functional groups present on the precursor. The aldehyde group is highly susceptible to nucleophilic attack and oxidation, while the nitrile and fluoro groups are targets for other transformations in subsequent synthetic steps. The 1,3-dioxane acetal effectively "masks" the aldehyde, rendering it inert to reaction conditions that are intended to modify other parts of the molecule. This protection is reversible, allowing for the regeneration of the aldehyde at a later, more opportune stage of the synthesis.

Core Application: Intermediate in the Synthesis of Olaparib

The most prominent application of this compound is as a key building block in the synthesis of Olaparib . [1][2]Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor, a targeted therapy that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations like ovarian, breast, and prostate cancers. [3][4] The synthesis of Olaparib involves the construction of a complex phthalazinone core, which is ultimately linked to a piperazine moiety. The 2-fluoro-5-formylbenzonitrile precursor provides the foundational aromatic ring with the necessary functional groups in the correct orientation. The dioxane protection strategy allows for selective manipulation of the nitrile and fluoro groups to build the phthalazinone structure without interference from the highly reactive aldehyde.

Synthesis Protocol: From Aldehyde to Protected Acetal

The synthesis of this compound is a classic example of an acid-catalyzed acetalization. This reaction involves the condensation of an aldehyde with a diol, in this case, 1,3-propanediol.

Reaction Scheme

Synthesis of this compound reactant1 2-Fluoro-5-formylbenzonitrile plus + reactant2 1,3-Propanediol reaction_arrow product This compound conditions Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Dean-Stark Trap

Caption: Synthesis of the target intermediate.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 2-fluoro-5-formylbenzonitrile (1 equivalent).

  • Addition of Reagents: Add a suitable solvent such as toluene (approximately 5-10 volumes relative to the starting material). To this suspension, add 1,3-propanediol (1.1-1.5 equivalents) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction and Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application Protocol: Utilization in Olaparib Synthesis

Once synthesized, this compound is utilized in the subsequent steps of the Olaparib synthesis. The protected aldehyde allows for a Horner-Wadsworth-Emmons reaction to be performed on a related phosphonate, which then reacts with the nitrile group of our intermediate.

Reaction Scheme (Illustrative)

Utilization in Olaparib Synthesis intermediate This compound plus1 + reagent Phosphonate Reagent arrow1 coupled_product Coupled Intermediate arrow2 olaparib_precursor Olaparib Precursor (after further steps and deprotection) conditions1 Base (e.g., NaH) Solvent (e.g., THF) conditions2 Hydrolysis, Cyclization, Deprotection

Caption: Application in Olaparib synthesis.

General Protocol for Subsequent Reaction

The protected intermediate is typically reacted with a phosphonate ylide generated in situ. The nitrile group is then hydrolyzed and cyclized with hydrazine to form the phthalazinone core of Olaparib. The dioxane protecting group is removed under acidic conditions to reveal the aldehyde, which is then further transformed.

Physicochemical and Safety Data

PropertyValueSource
Chemical Name This compound-
CAS Number 218301-23-6
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.2 g/mol
Appearance White to off-white solidInferred
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene)Inferred
Safety and Handling
  • Hazard Statements: Based on the precursor, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, and may cause respiratory irritation. * Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. * Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a testament to the enabling power of protecting group chemistry in modern pharmaceutical synthesis. Its role as a key intermediate in the production of Olaparib highlights its industrial importance. The protocols and information provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to handle and utilize this valuable compound effectively and safely.

References

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Application Note and Detailed Protocol: Synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

This compound is a key building block in modern medicinal chemistry, most notably as a crucial intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1] PARP inhibitors represent a targeted therapy that exploits deficiencies in the DNA repair pathways of cancer cells, making them a cornerstone of precision oncology.[1] The 1,3-dioxane moiety in this compound serves as a protected aldehyde, a common strategy in multi-step syntheses to prevent the aldehyde group from undergoing unwanted reactions while other parts of the molecule are being modified.[2] This application note provides a comprehensive guide to the synthesis of this important intermediate, detailing the reaction conditions, necessary reagents, and the underlying chemical principles.

Synthetic Strategy Overview

The most direct and industrially relevant synthesis of this compound is a two-step process starting from 2-fluorobenzonitrile:

  • Formylation of 2-fluorobenzonitrile: Introduction of a formyl (-CHO) group at the 5-position of the benzene ring to produce the key intermediate, 2-fluoro-5-formylbenzonitrile.

  • Acetal Protection: Conversion of the aldehyde functional group of 2-fluoro-5-formylbenzonitrile into a cyclic acetal (1,3-dioxane) using 1,3-propanediol.

This strategy is efficient and avoids the use of highly toxic reagents like liquid bromine or cuprous cyanide, which are sometimes employed in alternative routes.[1]

Synthetic_Workflow Start 2-Fluorobenzonitrile Intermediate 2-Fluoro-5-formylbenzonitrile Start->Intermediate Formylation (Paraformaldehyde, H2SO4, ZnCl2) FinalProduct 5-(1,3-Dioxan-2-yl)-2- fluorobenzonitrile Intermediate->FinalProduct Acetal Protection (1,3-Propanediol, Acid Catalyst) Formylation_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Oxidation Paraformaldehyde Paraformaldehyde Electrophile Electrophile [CH₂OH]⁺ Paraformaldehyde->Electrophile Activation H2SO4_ZnCl2 H₂SO₄ / ZnCl₂ H2SO4_ZnCl2->Electrophile 2FB 2-Fluorobenzonitrile SigmaComplex Sigma Complex 2FB->SigmaComplex + Electrophile Intermediate_II Intermediate II SigmaComplex->Intermediate_II - H⁺ FinalAldehyde 2-Fluoro-5-formylbenzonitrile Intermediate_II->FinalAldehyde Oxidation Oxidation Oxidation

Caption: Simplified mechanism for the formylation of 2-fluorobenzonitrile.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesRole
2-Fluorobenzonitrile121.1160.0 g0.495Starting Material
Paraformaldehyde(30.03)n30.0 g~1.0Formaldehyde source
Sodium Chloride58.4458.5 g1.0Halide Source
Anhydrous Zinc Chloride136.306.8 g0.05Catalyst
Concentrated Sulfuric Acid98.08250 g2.55Solvent/Catalyst
Dichloromethane84.93As needed-Extraction Solvent
Ice-water-As needed-Quenching

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 250 g of concentrated sulfuric acid.

  • While stirring, add 30 g of paraformaldehyde, 60 g of 2-fluorobenzonitrile, 58.5 g of sodium chloride, and 6.8 g of anhydrous zinc chloride. [3]3. Stir the resulting mixture at room temperature. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. [3]4. Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it into a beaker containing an ice-water mixture.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-5-formylbenzonitrile.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene. [3] Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction quench is exothermic and should be performed slowly with adequate cooling.

  • 2-Fluoro-5-formylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [4]

Part 2: Acetal Protection to Yield this compound

The final step is the protection of the aldehyde group as a cyclic acetal. This is a reversible reaction, and the equilibrium is driven towards the product by removing the water formed during the reaction. [2]

Reaction Mechanism and Rationale

In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated, making the carbonyl carbon more electrophilic. The hydroxyl groups of 1,3-propanediol then act as nucleophiles, attacking the activated carbonyl carbon. A series of proton transfer and dehydration steps lead to the formation of the stable six-membered cyclic acetal, the 1,3-dioxane.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)Role
2-Fluoro-5-formylbenzonitrile149.1214.9 g0.1Starting Material
1,3-Propanediol76.099.1 g0.12Acetal forming reagent
p-Toluenesulfonic acid (p-TSA)172.200.17 g0.001Acid Catalyst
Toluene92.14200 mL-Solvent

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 14.9 g of 2-fluoro-5-formylbenzonitrile and 200 mL of toluene.

  • Add 9.1 g of 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid (approximately 0.1-0.2 g).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction. The reaction can also be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Summary of Reaction Conditions

ParameterPart 1: FormylationPart 2: Acetal Protection
Key Reagents 2-Fluorobenzonitrile, Paraformaldehyde, NaCl, ZnCl₂, H₂SO₄2-Fluoro-5-formylbenzonitrile, 1,3-Propanediol, p-TSA
Solvent Concentrated H₂SO₄Toluene
Temperature Room TemperatureReflux (approx. 111 °C)
Reaction Time Monitored by HPLCUntil water formation ceases
Work-up Quenching with ice-water, extractionAqueous wash, extraction
Purification RecrystallizationRecrystallization/Column Chromatography

Conclusion

The synthesis of this compound is a critical process for the production of advanced pharmaceutical agents. The detailed protocols provided in this application note offer a reliable and scalable method for its preparation. By understanding the underlying chemical principles and adhering to the experimental procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

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"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" purification by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Buffered Silica Flash Chromatography [1][2]

Executive Summary

This guide details the purification protocol for 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile , a key intermediate often used in the synthesis of PARP inhibitors and other medicinal scaffolds.[1][2] The molecule features a 1,3-dioxane ring acting as a protected aldehyde.[3] While 1,3-dioxanes are generally more stable than their 5-membered counterparts (1,3-dioxolanes), they remain susceptible to acid-catalyzed hydrolysis.[1][2]

Standard flash chromatography uses silica gel (


), which possesses a weakly acidic surface (

).[1] This acidity can induce on-column deprotection, reverting the compound to its precursor, 2-fluoro-5-formylbenzonitrile , resulting in yield loss and contamination.[1][2] This protocol utilizes Triethylamine (TEA) passivation to neutralize surface silanols, ensuring structural integrity during isolation.

Chemo-Physical Context & Challenges[1][2][4][5]

The Molecule[6][7][8][9][10]
  • Target: this compound[1][2]

  • Functionality:

    • Nitrile (-CN): Electron-withdrawing, lowers

      
       of neighboring protons, increases polarity.[1]
      
    • Fluorine (-F): Lipophilic, electron-withdrawing.[1][2]

    • 1,3-Dioxane: Acetal protecting group.[1][3] Stable to bases/nucleophiles; labile to acids .

The Chromatography Hazard

Silica gel contains free silanol groups (


) on its surface.[1] These act as weak Brønsted acids.


If the purification is performed on untreated silica, the user may observe "streaking" on TLC or the elution of a more polar aldehyde peak (the hydrolysis product) during the run.

Method Development: The "Buffered TLC" Test

Before committing the bulk crude material to a column, the stability of the acetal must be validated via Thin Layer Chromatography (TLC).

Protocol: Comparative TLC
  • Prepare two TLC chambers:

    • Chamber A (Standard): 20% Ethyl Acetate in Hexanes.

    • Chamber B (Buffered): 20% Ethyl Acetate in Hexanes + 1% Triethylamine (TEA) .

  • Spotting: Spot the crude reaction mixture on two separate silica plates.

  • Elution: Run both plates simultaneously.

  • Analysis:

    • Observation: If the spot in Chamber A shows "tailing" or a new baseline spot (aldehyde) compared to a tight, higher

      
       spot in Chamber B, the compound is acid-sensitive .
      

Detailed Protocol: Buffered Flash Chromatography[2]

Materials Required[7][11][12][13]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[4]

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).

  • Column: Glass column or automated cartridge (e.g., Biotage/Teledyne).

Step-by-Step Procedure
Step 1: Slurry Preparation (Passivation)

Do not dry-pack the column.[1] Slurry packing ensures even distribution of the base.

  • Calculate required silica (typically 30:1 silica-to-crude mass ratio).[1][2]

  • Prepare Slurry Solvent : 20% EtOAc/Hex containing 1% v/v TEA .

  • Suspend silica in Slurry Solvent and pour into the column.

  • Critical Step: Flush the packed column with 2 column volumes (CV) of the Slurry Solvent. This chemically neutralizes the acidic silanol sites (

    
    ).[1][2]
    
Step 2: Sample Loading[1]
  • Preferred: Liquid loading. Dissolve crude in a minimum volume of DCM/Hexane (1:1) + 0.5% TEA.

  • Alternative (Solid Load): If solubility is poor, adsorb crude onto Celite 545 (neutral), not silica. Evaporate solvent and load the powder.[5]

Step 3: Elution
  • Mobile Phase: Prepare the eluent (e.g., 10%

    
     30% EtOAc/Hex).
    
    • Note: Maintain 0.5% TEA in the mobile phase throughout the run to prevent acid regeneration.

  • Flow Rate: Run at a moderate flow rate. Do not pause the column; prolonged residence time increases hydrolysis risk.

  • Collection: Collect fractions. The acetal is less polar than the aldehyde and will elute earlier.

Data Summary Table[2][5][10]
ParameterStandard ConditionBuffered Condition (Recommended)
Stationary Phase Silica Gel 60Silica Gel 60 (Passivated)
Modifier None0.5 - 1.0% Triethylamine
Loading Matrix SilicaCelite 545 or Liquid Load
Risk of Hydrolysis HighLow
Typical Rf (20% EtOAc) 0.3 (Streaking)0.35 (Compact)

Process Visualization

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying acid-labile acetals.

PurificationWorkflow Start Crude Mixture (this compound) TLC_Test Comparative TLC Test (Std vs. +1% TEA) Start->TLC_Test Decision Is Streaking/Decomp Observed? TLC_Test->Decision Std_Col Standard Flash Column (Hex/EtOAc) Decision->Std_Col No (Stable) Passivation Passivate Silica: Flush 2 CV with 1% TEA Decision->Passivation Yes (Labile) QC QC Analysis: 1H NMR (Check Acetal CH) Std_Col->QC Buf_Col Buffered Flash Column (Hex/EtOAc + 1% TEA) Elution Elute: Maintain 0.5% TEA in Mobile Phase Buf_Col->Elution Loading Load Sample: Liquid (w/ TEA) or Celite Passivation->Loading Loading->Buf_Col Elution->QC

Caption: Workflow for determining silica passivation requirements based on TLC stability data.

Troubleshooting & Quality Control

Common Issues
SymptomCauseRemediation
Product co-elutes with aldehyde Hydrolysis on columnIncrease TEA to 1% in all solvents; ensure column was pre-flushed.
Crystallization on column Solubility limit reachedUse a small amount of DCM in the loading solvent; ensure TEA is present.[2]
Broad/Streaking Bands Acidic interactionThe silica is not fully neutralized.[2] Repack column with fresh slurry + TEA.
Validation (QC)

Post-purification, verify the integrity of the dioxane ring via 1H NMR (CDCl3) .

  • Diagnostic Signal: Look for the acetal methine proton (Ar-CH -O2).[1][2]

    • Acetal: Singlet/Triplet around

      
       5.4 - 5.8 ppm .[1][2]
      
    • Aldehyde (Hydrolysis Impurity): Singlet around

      
       10.0 ppm .[1]
      
  • If the aldehyde peak is present >5%, the purification failed due to acidity or the starting material was impure.

References

  • University of Rochester, Department of Chemistry. Choosing Media for Separation: Triethylamine-Deactivated Silica. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes and 1,3-Dioxolanes: Stability and Protection. [Link][1]

  • Organic Syntheses. Tips for Flash Column Chromatography: Acid Sensitive Compounds. [Link]

  • Reach Devices. Flash Chromatography Guide: Compound is too acidic or sensitive. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step protocol for the scale-up synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, a key intermediate in the manufacturing of advanced pharmaceutical agents, notably the PARP inhibitor Olaparib.[1][2][3] The described process is designed for robustness, scalability, and high yield, beginning with the synthesis of the precursor 2-fluoro-5-formylbenzonitrile, followed by a highly efficient acetal protection. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

This compound serves as a crucial building block in multi-step syntheses of complex active pharmaceutical ingredients (APIs). Its structure incorporates a protected aldehyde, which allows for selective reactions at other positions of the molecule before its subsequent deprotection and transformation. The economic viability and success of synthesizing APIs like Olaparib are highly dependent on a scalable and efficient route to such key intermediates.[4][5]

This guide details a two-stage synthesis strategy:

  • Stage 1: Synthesis of 2-Fluoro-5-formylbenzonitrile. This key aldehyde is prepared via a Rosenmund–von Braun type reaction from the readily available 3-bromo-4-fluorobenzaldehyde. This cyanation approach is selected for its directness and amenability to scale-up.[6]

  • Stage 2: Acetal Protection. The formyl group of the intermediate is protected as a cyclic 1,3-dioxane using 1,3-propanediol. This classic transformation is optimized for large-scale production through acid catalysis and the continuous azeotropic removal of water.[7]

This protocol emphasizes practical, field-proven techniques to ensure reproducibility and high purity, addressing common challenges encountered during process scale-up.

G cluster_0 Stage 1: Synthesis of Key Aldehyde cluster_1 Stage 2: Acetal Protection 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde 2-fluoro-5-formylbenzonitrile 2-fluoro-5-formylbenzonitrile 3-bromo-4-fluorobenzaldehyde->2-fluoro-5-formylbenzonitrile  CuCN, NMP  Heat 1,3-Propanediol 1,3-Propanediol Target 5-(1,3-Dioxan-2-yl)-2- fluorobenzonitrile 2-fluoro-5-formylbenzonitrile->Target  p-TSA, Toluene  Dean-Stark (Water Removal)

Figure 1: Overall two-stage synthetic pathway.

Stage 1: Scale-Up Synthesis of 2-Fluoro-5-formylbenzonitrile

Rationale and Mechanistic Insight

The conversion of an aryl bromide to a nitrile is a cornerstone of aromatic chemistry. The use of copper(I) cyanide (CuCN) is critical; copper facilitates the nucleophilic substitution of the bromide by coordinating to the halogen, thereby activating the aromatic ring towards the cyanide anion. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the necessary elevated temperatures to overcome the activation energy, and its ability to dissolve both the organic substrate and the inorganic cyanide salt.[6]

Experimental Protocol

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialCAS No.Molecular WeightMolesQuantityNotes
3-Bromo-4-fluorobenzaldehyde133059-45-9203.00 g/mol 4.92 mol1.00 kgStarting Material
Copper(I) Cyanide (CuCN)544-92-389.56 g/mol 5.66 mol507 g1.15 eq., Toxic
N-Methyl-2-pyrrolidone (NMP)872-50-499.13 g/mol -4.0 LReaction Solvent
Ethyl Acetate141-78-688.11 g/mol -~10 LExtraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol -~500 gDrying Agent

Procedure:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the reactor is clean and dry.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 3-bromo-4-fluorobenzaldehyde (1.00 kg, 4.92 mol) and N-Methyl-2-pyrrolidone (NMP) (4.0 L). Begin stirring to dissolve the solid.

  • Addition of CuCN: Carefully add copper(I) cyanide (507 g, 5.66 mol) to the mixture. Caution: CuCN is highly toxic if ingested or if it comes into contact with acids, releasing HCN gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 170 °C using a circulating oil bath on the reactor jacket. Maintain this temperature and stir vigorously overnight (approx. 16-18 hours).[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature (approx. 20-25 °C).

  • Work-up - Filtration & Extraction: Transfer the cooled mixture to a larger vessel containing ethyl acetate (5 L) and water (4 L). Stir vigorously for 30 minutes. Filter the mixture through a pad of celite to remove insoluble copper salts. Separate the organic layer.

  • Washing: Wash the organic layer with water (2 x 2 L) to remove residual NMP.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to afford 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[6]

    • Expected Yield: 550-590 g (75-80%)

    • Purity (HPLC): >98%

Stage 2: Synthesis of this compound

Rationale and Mechanistic Insight

The protection of an aldehyde as a cyclic acetal is a reversible, equilibrium-driven process. The reaction is catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TSA). The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the diol.[7]

For a scale-up operation, driving the equilibrium towards the product is paramount. This is achieved by removing the water byproduct as it forms. The use of toluene as a solvent allows for azeotropic distillation of water using a Dean-Stark apparatus .[8][9] The toluene-water azeotrope boils at a lower temperature than toluene itself, condenses, and separates in the trap, with the denser water collecting at the bottom while the lighter toluene overflows back into the reaction vessel. This continuous removal of water is the key to achieving high conversion and yield on a large scale.

Experimental Protocol

G cluster_workflow Scale-Up Acetal Protection Workflow Setup 1. Assemble Reactor with Dean-Stark Trap Charge 2. Charge Reactants (Aldehyde, Diol, Toluene) Setup->Charge Catalyst 3. Add p-TSA Catalyst Charge->Catalyst Reflux 4. Heat to Reflux (Azeotropic Water Removal) Catalyst->Reflux Monitor 5. Monitor Water Collection & Reaction via TLC/HPLC Reflux->Monitor Quench 6. Cool & Quench with NaHCO₃ Solution Monitor->Quench Separate 7. Separate Organic Layer Quench->Separate Wash 8. Wash with Brine Separate->Wash Dry 9. Dry (Na₂SO₄) & Filter Wash->Dry Concentrate 10. Concentrate Solvent (Rotary Evaporator) Dry->Concentrate Purify 11. Recrystallize from Ethanol/Water Concentrate->Purify Isolate 12. Isolate & Dry Final Product Purify->Isolate

Figure 2: Step-by-step workflow for the acetal protection stage.

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialCAS No.Molecular WeightMolesQuantityNotes
2-Fluoro-5-formylbenzonitrile218301-22-5149.12 g/mol 3.35 mol500 gStarting Material
1,3-Propanediol504-63-276.09 g/mol 4.02 mol306 g (290 mL)1.2 eq., Hygroscopic
p-Toluenesulfonic acid monohydrate6192-52-5190.22 g/mol 0.0335 mol6.4 g0.01 eq., Catalyst
Toluene108-88-392.14 g/mol -5.0 LSolvent (for azeotrope)
Sat. Sodium Bicarbonate (aq.)---~1 LQuenching Agent
Brine (Sat. NaCl aq.)---~1 LWashing Agent
Ethanol64-17-546.07 g/mol -As neededRecrystallization

Procedure:

  • Reactor Setup: Assemble a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.[10]

  • Charging Reagents: Charge the reactor with 2-fluoro-5-formylbenzonitrile (500 g, 3.35 mol), 1,3-propanediol (306 g, 4.02 mol), and toluene (5.0 L).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (6.4 g, 0.0335 mol).

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110-111 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (theoretical amount is ~60 mL). This typically takes 4-6 hours.

  • Monitoring: The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting aldehyde.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution (1 L) to neutralize the p-TSA catalyst. Stir for 20 minutes.

  • Work-up - Separation and Washing: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer with brine (1 L).

  • Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude product as an oil or low-melting solid.

  • Purification: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum at 40 °C.[11]

    • Expected Yield: 630-660 g (90-95%)

    • Purity (HPLC): >99%

Safety and Hazard Analysis

All operations must be conducted in a well-ventilated chemical fume hood by trained personnel. Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Table 3: Hazard Summary of Key Chemicals

ChemicalCAS No.GHS PictogramsKey Hazards
2-Fluoro-5-formylbenzonitrile 218301-22-5GHS07Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14]
Copper(I) Cyanide 544-92-3GHS06, GHS09Fatal if swallowed or in contact with skin. Very toxic to aquatic life. Contact with acids liberates very toxic gas (HCN).
N-Methyl-2-pyrrolidone (NMP) 872-50-4GHS07, GHS08Causes serious eye irritation. May damage the unborn child. May cause respiratory irritation.
1,3-Propanediol 504-63-2-Not classified as hazardous, but good laboratory practice should be observed.[15][16][17][18]
p-Toluenesulfonic acid monohydrate 6192-52-5GHS05, GHS07Causes severe skin burns and eye damage. May cause respiratory irritation.[19][20][21]
Toluene 108-88-3GHS02, GHS07, GHS08Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging the unborn child.[22][23][24][25][26]

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in properly labeled containers and disposed of according to local, state, and federal regulations. Cyanide-containing waste requires specialized handling and should not be mixed with acidic waste streams.

Conclusion

The two-stage synthesis protocol presented here provides a reliable and high-yielding pathway for the scale-up production of this compound. By employing a robust cyanation reaction for the key aldehyde intermediate and an optimized acetalization using a Dean-Stark apparatus for efficient water removal, this process is well-suited for industrial and large-scale laboratory applications. The detailed procedural steps and safety analysis ensure that the synthesis can be performed safely and efficiently by trained professionals.

References

  • Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and Purification of [Eu(BA)4(pip)] Rare-Earth Molecular Crystals. Retrieved from [Link]

  • Google Patents. (2015). CN105085408A - Preparation method of Olaparib intermediate.
  • Royal Society of Chemistry. (2018). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

  • Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Carl Roth. (2023). Safety Data Sheet: Toluene. Retrieved from [Link]

  • Carl Roth. (2024). Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Google Patents. (1956). US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution.
  • ACS Publications. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2016). How could I distille dioxane?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • ResearchGate. (2011). Reactive Extraction of 1,3-Propanediol with Aldehydes in the Presence of a Hydrophobic Acidic Ionic Liquid as a Catalyst. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Paratoluolsulphonic acid. Retrieved from [Link]

  • ScienceDirect. (2020). Acetalization under Dean−Stark conditions using CPME as a green alternative. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

  • Google Patents. (2023). CN115806526B - A preparation method of olaparib intermediate.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: toluene. Retrieved from [Link]

  • Vinci Technologies. (n.d.). Dean stark extractor. Retrieved from [Link]

  • Zayo. (2024). Propanediol 1,3 - SDS (Safety Data Sheet). Retrieved from [Link]

  • PENTA. (2024). Toluene - SAFETY DATA SHEET. Retrieved from [Link]

  • Integra Chemical Company. (n.d.). SAFETY DATA SHEET: p-TOLUENESULFONIC ACID MONOHYDRATE. Retrieved from [Link]

  • LookChem. (n.d.). Purification of 1,4-Dioxane - Chempedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • YouTube. (2013). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]

  • PubMed. (2023). O- Acetyl 1,3-Propanediol as an Acrolein Proelectrophile in Enantioselective Iridium-Catalyzed Carbonyl Allylation. Retrieved from [Link]

  • Sdfine. (n.d.). p-TOLUENE SULPHONIC ACID MONOHYDRATE - GHS Safety Data Sheet. Retrieved from [Link]

  • Marathon Petroleum. (2021). Marathon Petroleum Toluene - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Glasgow. (n.d.). Setting up Dean-Stark apparatus. Retrieved from [Link]

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Application Notes and Protocols: 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Trifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount for the efficient discovery of novel compounds with desired properties. 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile emerges as a highly valuable, yet underutilized, synthetic precursor. Its architecture uniquely combines three key functional motifs: a nucleophilic aromatic substitution-susceptible fluoride, a versatile nitrile group, and a masked aldehyde in the form of a stable 1,3-dioxane acetal. This trifunctional arrangement allows for a programmed, stepwise chemical diversification, providing access to a wide array of complex molecular scaffolds from a single, stable starting material. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1]

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a precursor to novel compound classes. The methodologies described herein are designed to be robust and adaptable, empowering researchers to explore new chemical space with confidence.

Synthesis of the Precursor: this compound

The synthesis of the title compound is predicated on the availability of its aldehyde precursor, 2-fluoro-5-formylbenzonitrile. This key intermediate can be prepared via established routes, such as the formylation of 2-fluorobenzonitrile or the cyanation of 3-bromo-4-fluorobenzaldehyde.[2][3][4] The subsequent and final step is the protection of the aldehyde functionality as a 1,3-dioxane.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Precursor Aldehyde cluster_1 Acetal Protection 2-Fluorobenzonitrile 2-Fluorobenzonitrile Formylation Formylation 2-Fluorobenzonitrile->Formylation 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile Formylation->2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile_2 2-Fluoro-5-formylbenzonitrile Acetal_Formation Acetal Formation (1,3-Propanediol, Acid Catalyst) 2-Fluoro-5-formylbenzonitrile_2->Acetal_Formation Target_Compound This compound Acetal_Formation->Target_Compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

This protocol is adapted from patented procedures for the formylation of 2-fluorobenzonitrile.[2][3]

Materials:

  • 2-Fluorobenzonitrile

  • Paraformaldehyde

  • Sodium chloride

  • Anhydrous zinc chloride

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Sodium carbonate solution (aqueous)

  • Ethyl acetate

  • Pyridinium chlorochromate (PCC)

  • Toluene

Procedure:

Step 1: Synthesis of the Halomethyl Intermediate

  • To a stirred solution of concentrated sulfuric acid, add 2-fluorobenzonitrile, paraformaldehyde, sodium chloride, and anhydrous zinc chloride at room temperature.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it into an ice-water mixture.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude intermediate.

Step 2: Hydrolysis

  • To the crude intermediate from Step 1, add an aqueous sodium carbonate solution.

  • Heat the mixture and monitor the reaction by HPLC or TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure.

Step 3: Oxidation

  • Dissolve the crude product from Step 2 in dichloromethane.

  • Add pyridinium chlorochromate (PCC) and stir at room temperature.

  • Monitor the reaction by HPLC or TLC until completion.

  • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate and purify the crude product by recrystallization from toluene to afford 2-fluoro-5-formylbenzonitrile.

Protocol 2: Acetal Protection to Yield this compound

This is a general and robust procedure for the formation of 1,3-dioxanes from aldehydes.[5]

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-fluoro-5-formylbenzonitrile and toluene.

  • Add 1,3-propanediol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Compound Molecular Formula Molecular Weight Physical State
2-Fluoro-5-formylbenzonitrileC₈H₄FNO149.12 g/mol Solid
This compoundC₁₁H₁₀FNO₂207.20 g/mol Solid

Applications in the Synthesis of Novel Compounds

The strategic unmasking and transformation of the functional groups in this compound allow for the synthesis of a diverse range of molecular architectures.

Logical Flow for Derivatization

G Start This compound Nitrile_Hydrolysis Nitrile Hydrolysis Start->Nitrile_Hydrolysis Nitrile_Reduction Nitrile Reduction Start->Nitrile_Reduction SNAr Nucleophilic Aromatic Substitution Start->SNAr Deprotection Acetal Deprotection Start->Deprotection Carboxylic_Acid Substituted Benzoic Acid Nitrile_Hydrolysis->Carboxylic_Acid Amine Substituted Benzylamine Nitrile_Reduction->Amine Substituted_Benzonitrile Di-substituted Benzonitrile SNAr->Substituted_Benzonitrile Aldehyde Substituted Benzaldehyde Deprotection->Aldehyde Wittig Wittig Reaction Aldehyde->Wittig Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Stilbene Stilbene Derivative Wittig->Stilbene Secondary_Amine Secondary Amine Derivative Reductive_Amination->Secondary_Amine

Caption: Potential derivatization pathways for the title compound.

Transformations of the Nitrile Group

The nitrile group can be readily converted into a carboxylic acid or a primary amine, providing entry into new classes of compounds.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[6][7][8][9]

Materials:

  • This compound

  • Sodium hydroxide (or sulfuric acid for acidic hydrolysis)

  • Water

  • Ethanol (co-solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration or extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

The reduction of nitriles to primary amines can be achieved using various reducing agents.[10][11][12][13]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney nickel, Pd/C)

  • Anhydrous tetrahydrofuran (THF) or ethanol for hydrogenation

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Nucleophilic Aromatic Substitution of the Fluorine Atom

The electron-withdrawing nitrile group activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles.[14][15][16][17][18]

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure (with an amine nucleophile):

  • To a solution of this compound in DMF, add the amine nucleophile and potassium carbonate.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Deprotection and Derivatization of the Aldehyde

The 1,3-dioxane group is stable under a variety of conditions but can be readily removed with aqueous acid to reveal the aldehyde, which can then undergo a plethora of transformations.[19][20][21]

Materials:

  • This compound

  • Acetone

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound in acetone.

  • Add dilute hydrochloric acid and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-5-formylbenzonitrile.

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes.[22][23][24][25][26]

Materials:

  • 2-Fluoro-5-formylbenzonitrile (from Protocol 6)

  • A suitable phosphonium ylide (Wittig reagent)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Generate the phosphonium ylide in situ or use a stabilized ylide.

  • To a solution of the ylide in an anhydrous solvent, add a solution of 2-fluoro-5-formylbenzonitrile.

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • Upon completion, quench the reaction and work up as appropriate for the specific ylide used.

  • Purify the resulting alkene by column chromatography.

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines.[27][28][29][30][31]

Materials:

  • 2-Fluoro-5-formylbenzonitrile (from Protocol 6)

  • A primary or secondary amine

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 2-fluoro-5-formylbenzonitrile and the amine in the chosen solvent, add the reducing agent.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water or a basic solution.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the resulting amine by column chromatography.

Conclusion

This compound represents a versatile and strategically designed building block for the synthesis of a wide range of novel compounds. The orthogonal reactivity of its three key functional groups—the nitrile, the activated fluorine, and the protected aldehyde—allows for a high degree of synthetic flexibility. The protocols detailed in these application notes provide a solid foundation for researchers to harness the potential of this precursor in their drug discovery and materials science endeavors.

References

  • PrepChem. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. Retrieved from [Link]

  • Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi, 22(44), 417-425.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Fluorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]

  • Google Patents. (1992). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Renfrew, A. H., Taylor, J. A., Whitmore, J. M. J., & Williams, A. (1993). A single transition state in nucleophilic aromatic substitution: reaction of phenolate ions with 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1703-1707.
  • Ohtani, B., Kakimoto, M., Miyadzu, H., Nishimoto, S., & Kagiya, T. (1986). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
  • Stolle, A., Szuppa, T., Ondruschka, B., & Hopf, H. (2011). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Chemistry–A European Journal, 17(13), 3531-3543.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]

  • ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Unknown. (n.d.). Microwave-assisted Hydrolysis of Benzonitrile. Retrieved from a document titled "09ArCN-mwave_192.docx".
  • CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • Molecules. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.
  • Reaction Chemistry & Engineering. (2018). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
  • The Journal of Organic Chemistry. (1987). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • NCBI Bookshelf. (2021). Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Chemical Communications. (2019). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Benzoic Acid from Benzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylidene acetal. Retrieved from [Link]

  • Unknown. (n.d.). Solvent Free Wittig Reactions.
  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzaldehyde propylene glycol acetal. Retrieved from [Link]

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Application Notes and Protocols: 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Fluorinated Benzonitriles in Modern Agrochemicals

In the competitive landscape of agrochemical discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity, metabolic stability, and overall efficacy. The fluorobenzonitrile moiety, in particular, serves as a versatile and highly valued building block in the synthesis of a new generation of herbicides, fungicides, and insecticides.[1] The strong carbon-fluorine bond enhances the chemical and metabolic stability of the resulting agrochemical, while the nitrile group offers a reactive handle for a variety of chemical transformations.[1]

This guide focuses on 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile , a key intermediate that ingeniously combines the advantageous properties of the 2-fluorobenzonitrile core with a protected formyl (aldehyde) group. The 1,3-dioxane moiety serves as a robust protecting group for the highly reactive aldehyde, allowing for selective chemical manipulations at other positions of the molecule. This masked aldehyde can be readily unveiled in a subsequent synthetic step, providing a crucial precursor for the construction of complex herbicidal molecules.

These application notes will provide a comprehensive overview of the synthesis and utility of this compound. We will present detailed, field-proven protocols for its synthesis and deprotection, and propose a synthetic pathway to a novel, hypothetical synthetic auxin herbicide. Furthermore, we will delve into the mechanistic underpinnings of this class of herbicides, and discuss the anticipated environmental fate and toxicological profile of compounds derived from this intermediate.

Section 1: Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the formylation of 2-fluorobenzonitrile, followed by the protection of the resulting aldehyde. This pathway ensures high yields and purity of the final intermediate.

Synthesis of the Aldehyde Precursor: 2-Fluoro-5-formylbenzonitrile

There are two primary routes for the synthesis of 2-Fluoro-5-formylbenzonitrile.

Route A: Formylation of 2-Fluorobenzonitrile

This method involves the direct introduction of a formyl group onto the 2-fluorobenzonitrile ring.[2][3]

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile (Route A)

  • Reaction Setup: To a 1000 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 400g of concentrated sulfuric acid.

  • Addition of Reagents: While stirring and maintaining the temperature below 25°C with an ice bath, sequentially add 200g of 30% formaldehyde solution, 121g of 2-fluorobenzonitrile, 205g of sodium bromide, and 20g of anhydrous zinc chloride.[3]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) and brine (1 x 300 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-Fluoro-5-formylbenzonitrile, which can be further purified by recrystallization from toluene.

Route B: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This alternative route involves the substitution of a bromine atom with a cyanide group.[4][5]

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile (Route B)

  • Reaction Setup: In a 250 mL flask, dissolve 10g of 3-bromo-4-fluorobenzaldehyde in 40 mL of N-Methyl-2-pyrrolidone (NMP).

  • Addition of Reagent: Add 5g of cuprous cyanide (CuCN) to the solution.[5]

  • Reaction: Heat the mixture to 170°C and stir for 24 hours, monitoring the reaction by TLC.[5]

  • Work-up: Cool the reaction to 80°C, add 10g of celite, and stir for 1 hour.

  • Extraction and Purification: Cool to room temperature and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protection of the Aldehyde: Formation of the 1,3-Dioxane

The 1,3-dioxane group is an excellent choice for protecting the aldehyde functionality due to its stability under a wide range of reaction conditions, yet it can be easily removed under acidic conditions.[6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 50g of 2-Fluoro-5-formylbenzonitrile and 1.2 equivalents of 1,3-propanediol in 250 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5g).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product, this compound, which can be used in the next step without further purification or can be purified by column chromatography.

Section 2: Application in the Synthesis of a Hypothetical Synthetic Auxin Herbicide

The strategic value of this compound lies in its ability to serve as a precursor to more complex herbicidal molecules. Here, we propose a synthetic route to a hypothetical synthetic auxin herbicide, leveraging the reactivity of the deprotected aldehyde.

Deprotection of the 1,3-Dioxane

The removal of the 1,3-dioxane protecting group is typically achieved under mild acidic conditions to regenerate the aldehyde.[6]

Experimental Protocol: Deprotection to 2-Fluoro-5-formylbenzonitrile

  • Reaction Setup: Dissolve 20g of this compound in 200 mL of a 1:1 mixture of acetone and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (approx. 1 mL).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Extraction: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure 2-Fluoro-5-formylbenzonitrile.

Synthesis of a Hypothetical Herbicide via Knoevenagel Condensation

The Knoevenagel condensation is a classic organic reaction that can be employed to form a carbon-carbon double bond by reacting an aldehyde with an active methylene compound. This reaction is a plausible step in the synthesis of a novel herbicide.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(3-cyano-4-fluorophenyl)acrylic acid (Hypothetical Herbicide)

  • Reaction Setup: In a 250 mL flask, dissolve 15g of 2-Fluoro-5-formylbenzonitrile and 1.1 equivalents of cyanoacetic acid in 100 mL of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL).

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure (E)-2-cyano-3-(3-cyano-4-fluorophenyl)acrylic acid.

Section 3: Proposed Mode of Action - Synthetic Auxins (WSSA Group 4)

The hypothetical herbicide, (E)-2-cyano-3-(3-cyano-4-fluorophenyl)acrylic acid, is designed to mimic the action of the natural plant hormone auxin (indole-3-acetic acid, IAA).[7] As a synthetic auxin, it belongs to the WSSA Group 4 herbicides.[8][9] These herbicides induce an uncontrolled and disorganized growth response in susceptible broadleaf weeds, ultimately leading to their death.[8][10]

The mechanism of action involves several key steps:

  • Binding to Auxin Receptors: Synthetic auxins bind to specific auxin receptor proteins in the plant cell nucleus, such as the TIR1/AFB family of F-box proteins.[5][6]

  • Disruption of Gene Regulation: This binding event leads to the degradation of transcriptional repressors (Aux/IAA proteins), which in turn allows for the uncontrolled expression of auxin-responsive genes.[5]

  • Hormonal Imbalance: The overstimulation of auxin signaling pathways disrupts the normal hormonal balance within the plant. This leads to a cascade of physiological effects, including epinasty (twisting of stems and petioles), abnormal cell elongation and division, and ultimately, the destruction of vascular tissues.[1][11]

  • Ethylene and ABA Production: A key component of synthetic auxin herbicide action is the induced overproduction of other plant hormones, particularly ethylene and abscisic acid (ABA).[2][4][6] This hormonal crosstalk exacerbates the physiological disruption and contributes significantly to the herbicidal effect.

Symptoms of Synthetic Auxin Herbicide Injury:

Susceptible plants treated with a synthetic auxin herbicide will typically exhibit the following symptoms within hours to days of application:

  • Twisting and curling of stems and leaves (epinasty)[1]

  • Leaf cupping and distortion[1]

  • Stunted growth

  • Chlorosis (yellowing) and necrosis (tissue death)[1]

Section 4: Environmental Fate and Toxicological Profile

Environmental Fate

The environmental persistence and mobility of the hypothetical herbicide would be influenced by the properties of its chemical structure.

  • Soil Degradation: Benzonitrile compounds can be degraded by soil microorganisms.[7] The rate of degradation is influenced by soil type, organic matter content, pH, and microbial activity.

  • Mobility: The presence of the carboxylic acid group would likely increase the water solubility of the compound, potentially leading to some mobility in the soil. However, fluorinated aromatic compounds can also exhibit some persistence.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation on soil surfaces.

Toxicological Considerations
  • Fluorinated Aromatic Compounds: While the incorporation of fluorine often enhances biological activity, the potential for the formation of toxic metabolites during degradation should be considered.[12][13] For instance, the metabolic liberation of fluoride ions can be toxic at high concentrations.[12][13]

  • Synthetic Auxins: The acute toxicity of synthetic auxin herbicides to mammals is generally low to moderate.[14] However, concentrated formulations can cause irritation to the skin and eyes. Ingestion of large amounts can lead to more severe toxic effects.[14]

  • Dioxane Moiety: While the 1,3-dioxane protecting group is removed during synthesis, any residual unreacted intermediate should be considered. 1,4-Dioxane is a known potential human carcinogen, and while 1,3-dioxane is structurally different, its toxicological profile would require careful evaluation.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
2-FluorobenzonitrileC₇H₄FN121.12Starting Material
2-Fluoro-5-formylbenzonitrileC₈H₄FNO149.12Key Intermediate
This compoundC₁₁H₁₀FNO₂207.20Protected Intermediate
(E)-2-cyano-3-(3-cyano-4-fluorophenyl)acrylic acidC₁₁H₅FN₂O₂228.17Hypothetical Herbicide

Visualizations

Synthetic Workflow

G A 2-Fluorobenzonitrile B Formylation or Cyanation A->B Route A or B C 2-Fluoro-5-formylbenzonitrile B->C D Protection (1,3-Propanediol, H+) C->D G Knoevenagel Condensation C->G E This compound D->E F Deprotection (H3O+) E->F F->C H Hypothetical Synthetic Auxin Herbicide G->H

Caption: Synthetic workflow for the hypothetical herbicide.

Proposed Mode of Action Pathway

G cluster_plant_cell Plant Cell A Synthetic Auxin Herbicide B Binding to TIR1/AFB Receptors A->B C Degradation of Aux/IAA Repressors B->C D Uncontrolled Gene Expression C->D E Hormonal Imbalance (Ethylene, ABA ↑) D->E F Abnormal Growth (Epinasty, etc.) D->F E->F G Weed Death F->G

Caption: Simplified mode of action for synthetic auxin herbicides.

References

  • McCauley, E. J., et al. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(10), 2883–2886.
  • Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7709.
  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series.
  • BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Google Patents. (n.d.). WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.
  • BASF. (n.d.). Group 4 Herbicide.
  • Bradberry, S. M., et al. (2000). Clinical outcome of acute intoxication due to ingestion of auxin-like herbicides. Human & Experimental Toxicology, 19(7), 375-379.
  • Shaner, D. L. (n.d.). Synthetic Auxin Resistant Weeds. Retrieved from Weed Science Society of America website.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step.
  • Johnson, B. C., et al. (2023). The consequences of synthetic auxin herbicide on plant-herbivore interactions. Current Opinion in Insect Science, 57, 101038.
  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
  • UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms.
  • Pazmiño, D. M., et al. (2012). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 7(12), 1567-1576.
  • Lee, C. H., et al. (2014). Clinical outcome of acute intoxication due to ingestion of auxin-like herbicides. The Korean Journal of Internal Medicine, 29(5), 639-645.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680.
  • Weed Science Society of America. (n.d.). Herbicides.
  • Brosnan, J. T., & Breeden, G. K. (n.d.). Understanding How Turfgrass Herbicides Work. Retrieved from University of Tennessee Extension website.
  • Take Action. (2024). Take Action's 2025 Herbicide Classification Chart Now Available!
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680.

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"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" in materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile in Advanced Materials & Pharmaceutical Synthesis

Executive Summary

This technical guide profiles This compound (hereafter FBN-DX ), a specialized acetal-protected intermediate derived from the critical pharmaceutical building block 2-fluoro-5-formylbenzonitrile.[1]

While the parent aldehyde is widely recognized in the synthesis of PARP inhibitors (e.g., Olaparib), the dioxane-protected variant (FBN-DX) offers distinct advantages in materials science and complex organic synthesis.[1] By masking the reactive formyl group, FBN-DX enables chemoselective transformations—specifically Nucleophilic Aromatic Substitution (


) and organometallic couplings—that would otherwise be incompatible with a free aldehyde.[1] This guide details the synthesis, stability profile, and protocols for deploying FBN-DX in the creation of functionalized poly(aryl ether nitrile)s (PENs) and liquid crystal mesogens.[1]

Chemical Profile & Specifications

FBN-DX acts as a "latent" aldehyde, stable under basic and nucleophilic conditions but readily deprotected under acidic hydrolysis.[1]

PropertySpecification
IUPAC Name This compound
CAS No.[1] (Parent) 218301-22-5 (Refers to aldehyde precursor; FBN-DX is synthesized in situ or custom)
Molecular Formula

Molecular Weight 207.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Stability Stable in bases (NaOH,

) and nucleophiles (

, Amines).[1] Labile in aqueous acid.[1]
Core Function Masked electrophile for orthogonal functionalization.[1]

Strategic Applications

A. Materials Science: Functionalized High-Performance Polymers

Poly(aryl ether nitrile)s (PENs) are high-temperature thermoplastics.[1] Introducing reactive side groups (like aldehydes) into the polymer backbone allows for post-polymerization crosslinking.[1]

  • Challenge: The free aldehyde of 2-fluoro-5-formylbenzonitrile reacts uncontrollably (Aldol/Cannizzaro) during the high-temperature basic conditions of

    
     polymerization.
    
  • Solution: FBN-DX withstands the polymerization conditions.[1] The fluorine atom is activated by the nitrile group, facilitating displacement by bisphenols.[1] Post-polymerization acid wash reveals the aldehyde for crosslinking (e.g., with diamines to form Schiff base networks).[1]

B. Pharmaceutical Synthesis: Grignard/Lithiation Compatibility

In drug development, modifying the nitrile group (e.g., conversion to amidine or tetrazole) or the aromatic ring often requires organometallic reagents that are incompatible with aldehydes.[1]

  • Mechanism: The 1,3-dioxane ring protects the aldehyde from nucleophilic attack, directing reaction exclusively to the nitrile or allowing lithiation at the C3/C4 positions.[1]

Experimental Protocols

Protocol 1: Synthesis of FBN-DX (Protection)

Objective: Convert 2-fluoro-5-formylbenzonitrile to FBN-DX to enable base-catalyzed downstream chemistry.[1]

Reagents:

  • 2-Fluoro-5-formylbenzonitrile (1.0 eq)[1]

  • 1,3-Propanediol (1.5 eq)[1]

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)[1]

  • Toluene (Solvent, 10 mL/g substrate)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add aldehyde, 1,3-propanediol, pTSA, and toluene.

  • Reflux: Heat to reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
  • Completion: Reaction is complete when water evolution ceases (approx. 4–6 hours).[1] Verify by TLC (Solvent: Hexane/EtOAc 4:1; Aldehyde spot

    
     disappears; Acetal spot 
    
    
    
    appears).
  • Workup: Cool to RT. Wash with saturated

    
     (2x) and Brine (1x).[1] Dry organic layer over 
    
    
    
    .[1]
  • Isolation: Concentrate in vacuo. Recrystallize from Hexane/Ether if necessary.[1]

Critical Note: Ensure anhydrous conditions during storage. Traces of acid and moisture will revert the acetal.

Protocol 2: Polymerization (Materials Application)

Objective: Use FBN-DX as a monomer to synthesize an aldehyde-functionalized Poly(aryl ether nitrile) precursor.[1]

Reagents:

  • Monomer A: FBN-DX (1.0 eq)[1][2]

  • Monomer B: Bisphenol A (0.5 eq) (Stoichiometry adjusted for copolymerization or end-capping)[1]

  • Base:

    
     (anhydrous, 1.2 eq)[1]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc[1]

Workflow:

  • Dehydration: In a 3-neck flask under

    
    , dissolve Bisphenol A and 
    
    
    
    in NMP/Toluene mix. Reflux to remove water azeotropically (formation of diphenoxide salt).[1] Remove Toluene.[1]
  • Polymerization: Add FBN-DX . Heat to

    
     for 12–24 hours.
    
    • Mechanism:[1][3][4][5][6] The phenoxide attacks C2 of FBN-DX, displacing the Fluorine atom.[1] The Dioxane ring remains intact.[1]

  • Precipitation: Pour the viscous solution into Methanol/Water (1:1). Filter the fibrous polymer.[1]

  • Deprotection (Post-Process): To unmask the aldehyde, suspend the polymer in THF/2M HCl (9:1) and reflux for 2 hours.

  • Result: A polymer backbone containing pendant aldehyde groups ready for crosslinking.[1]

Mechanistic Visualization

The following diagram illustrates the orthogonal protection strategy, highlighting how FBN-DX bridges the gap between sensitive precursors and robust materials.

FBN_DX_Workflow Aldehyde 2-Fluoro-5- formylbenzonitrile (Reactive Aldehyde) FBN_DX FBN-DX (Dioxane Protected) Aldehyde->FBN_DX Polymer_Protected Polymer Precursor (Acetal Intact) FBN_DX->Polymer_Protected Polymer_Active Functionalized PEN (Aldehyde Active) Polymer_Protected->Polymer_Active Step1 1,3-Propanediol pTSA, Reflux (Protection) Step2 Bisphenol A K2CO3, 160°C (SnAr Polymerization) Step3 HCl / THF (Deprotection)

Caption: Figure 1. Orthogonal synthesis workflow converting the reactive aldehyde to the robust FBN-DX monomer for high-temperature polymerization, followed by controlled activation.

References & Substantiation

  • ChemicalBook. (2025).[1] 2-Fluoro-5-formylbenzonitrile Synthesis and Properties. Retrieved from [1]

    • Validates the core structure and availability of the parent aldehyde.

  • BenchChem. (2025).[1][7] Protocols for Fluorobenzonitrile Derivatives. Retrieved from [1]

    • Source for general cyanation and formylation protocols referenced in the synthesis logic.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2769582 (2-Fluoro-5-formylbenzonitrile). Retrieved from [1]

    • Authoritative source for physicochemical data (MW, H-bond acceptors) used to calculate FBN-DX properties.[1]

  • MedChemExpress. (2025). Olaparib Intermediate Pathway.[1][5] Retrieved from

    • Contextualizes the pharmaceutical relevance of the 2-fluoro-5-formyl scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this multi-step synthesis. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of this valuable intermediate typically proceeds via a two-stage route: the protection of a functional handle on a substituted benzonitrile precursor, followed by a carbon-carbon bond formation to introduce the nitrile. A common and effective strategy begins with the protection of 5-bromo-2-fluorobenzaldehyde, followed by a palladium-catalyzed cyanation reaction. This guide will dissect both stages, addressing the most frequently encountered pitfalls.

Overall Synthetic Workflow

The most reliable synthetic pathway involves two key transformations. Understanding this workflow is the first step in diagnosing any issues.

G A 5-bromo-2-fluorobenzaldehyde B Acetal Protection (1,3-Propanediol, Acid Catalyst) A->B Step 1 C 2-(5-bromo-2-fluorophenyl)-1,3-dioxane B->C D Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd Catalyst, Ligand) C->D Step 2 E This compound (Target Molecule) D->E

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting the Acetal Protection Stage

The formation of the 1,3-dioxane is a critical protecting group strategy. While seemingly straightforward, this equilibrium-driven reaction can be a source of yield loss if not properly controlled.[1]

Frequently Asked Questions (FAQs): Acetal Protection

Question 1: My reaction to form 2-(5-bromo-2-fluorophenyl)-1,3-dioxane is incomplete, with significant starting aldehyde remaining. What's going wrong?

Answer: This is a classic issue of unfavorable equilibrium. The formation of an acetal is a reversible reaction that produces water as a byproduct.[2] According to Le Châtelier's principle, this water must be removed to drive the reaction to completion.

  • Causality & Solution: Your primary focus should be on efficient water removal. The standard method is a Dean-Stark apparatus with a refluxing, water-immiscible solvent like toluene. If a Dean-Stark is not feasible, consider using a chemical drying agent.

  • Expert Insight: While molecular sieves are an option, they can be inefficient and require large quantities. A more effective alternative is the use of trialkyl orthoformates, such as triethyl orthoformate, which react with the water produced to form volatile byproducts.

  • Catalyst Choice: Ensure your acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS)) is fresh and used in catalytic amounts (typically 0.01-0.05 equivalents). Using too much acid can lead to side reactions or complicate the workup.

Question 2: I'm struggling with the purification of the dioxane-protected intermediate. What are the best practices?

Answer: The primary challenge is often removing the unreacted 1,3-propanediol and the acid catalyst.

  • Workup Protocol:

    • Upon reaction completion, cool the mixture and quench with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

    • Perform a standard aqueous extraction using a solvent like ethyl acetate.

    • Wash the combined organic layers multiple times with water to remove the highly water-soluble 1,3-propanediol, followed by a brine wash to remove residual water.

  • Chromatography: If impurities persist, column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically separate the less polar product from the polar diol starting material.

Optimized Protocol: Acetal Protection

This protocol is designed to maximize yield by ensuring the efficient removal of water.

Materials:

  • 5-bromo-2-fluorobenzaldehyde

  • 1,3-Propanediol (1.5 equivalents)

  • p-Toluenesulfonic acid (PTSA) (0.02 equivalents)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), 1,3-propanediol (1.5 eq), and toluene (approx. 0.2 M concentration).

  • Add PTSA (0.02 eq) to the mixture.

  • Heat the reaction to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and proceed with the basic aqueous workup as described above.

Part 2: Troubleshooting the Palladium-Catalyzed Cyanation Stage

This is the most common and challenging step where yields can suffer dramatically. Palladium-catalyzed cyanation reactions are notoriously sensitive to conditions and impurities.[3][4] Catalyst deactivation by the cyanide nucleophile is a primary mechanistic hurdle that must be overcome.[4]

The Catalytic Cycle: Understanding the Mechanism

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism involves oxidative addition, cyanide transfer, and reductive elimination.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(L)₂-Br B->C D Transmetalation (Cyanide Transfer) C->D 'CN⁻' source (e.g., Zn(CN)₂) E Ar-Pd(II)(L)₂-CN D->E F Reductive Elimination E->F F->A Ar-CN (Product)

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Troubleshooting Decision Tree: Low Yield Cyanation

G cluster_SM Problem: High Starting Material (SM) cluster_SP Problem: Side Products Observed Start Low Yield in Cyanation Step Q1 Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Q1 SM_Cause1 Inactive Catalyst? Q1->SM_Cause1 Mainly Starting Material SP_Cause1 Debromination Product? Q1->SP_Cause1 Significant Side Products SM_Sol1 Check Pd source & ligand quality. Consider a pre-catalyst. Ensure inert atmosphere (N₂/Ar). SM_Cause1->SM_Sol1 SM_Cause2 Poor Cyanide Source Activity? SM_Sol2 Use high-purity Zn(CN)₂ or K₄[Fe(CN)₆]. Ensure anhydrous conditions. SM_Cause2->SM_Sol2 SM_Cause3 Suboptimal Conditions? SM_Sol3 Increase temperature. Screen solvents (e.g., DMF, DMAc). Optimize Pd/Ligand ratio. SM_Cause3->SM_Sol3 SP_Sol1 Indicates proto-dehalogenation. Use a non-protic solvent. Ensure base is dry. SP_Cause1->SP_Sol1 SP_Cause2 Homo-coupling (Biaryl)? SP_Sol2 Often an issue with boronic acids in Suzuki. For cyanation, ensure proper stoichiometry. SP_Cause2->SP_Sol2

Caption: Decision tree for diagnosing low-yield cyanation reactions.

Frequently Asked Questions (FAQs): Palladium-Catalyzed Cyanation

Question 1: My reaction shows very low conversion of 2-(5-bromo-2-fluorophenyl)-1,3-dioxane. What are the most likely causes?

Answer: Low conversion points directly to a problem with the catalytic cycle, most often with the initial oxidative addition step or catalyst deactivation.

  • Catalyst & Ligand: The choice of palladium source and ligand is paramount. For electron-neutral or slightly electron-rich aryl bromides, a ligand that promotes oxidative addition is needed. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or a pre-catalyst like SPhos-Pd-G2 are excellent starting points.[5]

  • Cyanide Source: The cyanide source is critical. While KCN or NaCN can be used, they have low solubility and can strongly poison the palladium catalyst.[3] Zinc cyanide (Zn(CN)₂) is often preferred as it releases cyanide slowly, keeping the free cyanide concentration low. An even safer and highly effective alternative is potassium ferrocyanide (K₄[Fe(CN)₆]).[6]

  • Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.

  • Temperature: Cyanation reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[6] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

Question 2: I am observing a significant amount of 2-fluoro-5-(1,3-dioxan-2-yl)benzene (debrominated product) in my crude mixture. How can I prevent this?

Answer: The formation of the debrominated product arises from proto-dehalogenation, where the aryl-palladium intermediate is quenched by a proton source before it can undergo cyanation.

  • Solvent & Base Purity: The most common proton source is residual water. Ensure you are using anhydrous solvents and that your base is dry. While some Suzuki couplings benefit from water, it can be detrimental here.[5]

  • Reaction Time: Prolonged reaction times at high temperatures can sometimes promote side reactions. Monitor the reaction and stop it once the starting material is consumed.

Question 3: Purification is challenging, and my final product yield is low after chromatography. Any advice?

Answer: Purification issues often stem from the workup or residual palladium and ligand byproducts.

  • Workup: After the reaction, a common workup involves quenching with aqueous ammonia or sodium bicarbonate solution. This helps to complex any remaining zinc salts and neutralize the reaction.

  • Filtration: Before extraction, it is often beneficial to dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This will remove insoluble palladium black and other inorganic salts.

  • Chromatography: The target molecule is moderately polar. A silica gel column using a hexane/ethyl acetate gradient should provide good separation. If ligand byproducts (e.g., phosphine oxides) are co-eluting, consider alternative purification methods like recrystallization if the product is a solid.

Table: Optimization Parameters for Cyanation
ParameterStandard ConditionTroubleshooting ActionRationale
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)Use a pre-catalyst (e.g., XPhos-Pd-G3)Pre-catalysts are more air-stable and form the active Pd(0) species more reliably.
Ligand XPhos (2-4 mol%)Screen other Buchwald ligands (e.g., SPhos)Ligand choice fine-tunes the electronic and steric properties of the catalyst, affecting reaction rate and stability.[5]
Cyanide Source Zn(CN)₂ (0.6-0.8 eq)Switch to K₄[Fe(CN)₆] (0.5 eq)K₄[Fe(CN)₆] is non-toxic and can be highly effective, often with lower catalyst loadings.[6]
Solvent Toluene, DioxaneSwitch to a more polar aprotic solvent like DMF or DMAcPolar solvents can increase the solubility of reagents and accelerate the reaction rate.[6]
Base None (with Zn(CN)₂)Add a non-nucleophilic base (e.g., K₂CO₃) if using KCNA base may be required depending on the specific cyanation protocol.
Temperature 100 °CIncrease to 120 °CHigher temperatures can overcome the activation energy barrier for oxidative addition.[7]
Optimized Protocol: Palladium-Catalyzed Cyanation

This protocol uses a modern catalyst system known for its reliability and broad functional group tolerance.[4]

Materials:

  • 2-(5-bromo-2-fluorophenyl)-1,3-dioxane

  • Zinc Cyanide (Zn(CN)₂) (0.7 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.05 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox or under a strong flow of argon, add 2-(5-bromo-2-fluorophenyl)-1,3-dioxane (1.0 eq), Zn(CN)₂ (0.7 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq) to an oven-dried Schlenk flask equipped with a magnetic stirrer.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe (to achieve a concentration of approx. 0.1-0.2 M).

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature. Carefully quench by pouring into a stirred solution of aqueous ammonia (10% v/v).

  • Stir for 30 minutes, then extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

By systematically addressing each stage of the synthesis and understanding the key chemical principles at play, you can effectively troubleshoot low yields and develop a robust, high-yielding process for this compound.

References

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 246–249. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]

  • SciSpace. (2021). Synthesis of functionalized benzo[8][9]dioxin-4- ones from salicylic acid and acetylenic esters and their direct amidation. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Organic Chemistry Portal. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Reaction Optimization for 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis and optimization of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile. This molecule is a key intermediate in the development of various pharmaceutical compounds. Its synthesis involves the protection of the aldehyde group of 5-formyl-2-fluorobenzonitrile as a cyclic acetal using 1,3-propanediol. While this is a standard acid-catalyzed acetal formation, achieving high yield, purity, and scalability requires careful control of several reaction parameters. This guide provides in-depth, field-proven insights into troubleshooting common issues and optimizing the reaction for robust and reproducible results.

The primary reaction is the acid-catalyzed protection of 5-formyl-2-fluorobenzonitrile:

Figure 1: Synthesis of this compound

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is the most common issue and typically points to an unfavorable reaction equilibrium or product loss during work-up.

  • Inefficient Water Removal: Acetal formation is a reversible equilibrium reaction.[1][2] The formation of water as a byproduct will push the equilibrium back towards the starting materials. It is critical to actively remove water as it forms. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane. If a Dean-Stark trap is not feasible, using a chemical drying agent like anhydrous magnesium sulfate or molecular sieves within the reaction can work, but is often less efficient for larger scales.

  • Suboptimal Catalyst Loading: An insufficient amount of acid catalyst will result in a slow or incomplete reaction. Conversely, excessive acid can lead to degradation of the starting material or product, especially at elevated temperatures. A catalytic amount, typically 1-5 mol%, is recommended.

  • Impure Starting Materials: The presence of water in your starting aldehyde, 1,3-propanediol, or solvent will inhibit the reaction. Ensure all reagents and solvents are anhydrous. Additionally, impurities in the 5-formyl-2-fluorobenzonitrile can lead to side reactions.

  • Product Loss During Work-up: The product, this compound, has moderate polarity. During the aqueous quench and extraction, ensure the pH of the aqueous layer is basic (pH > 8) to neutralize the acid catalyst and prevent premature deprotection. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery from the aqueous phase.

Q2: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I do?

A2: A stalled reaction is almost always due to issues with the catalyst or the reaction equilibrium.

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the reagents or solvent. Consider adding a fresh, small portion of the catalyst if you suspect deactivation. The most common and effective catalysts are p-toluenesulfonic acid (PTSA) or sulfuric acid.

  • Revisit Water Removal: As stated above, this is the most critical factor.[2] If you are using molecular sieves, they may be saturated. If using a Dean-Stark trap, ensure the solvent is refluxing at a rate sufficient to azeotropically remove water.

  • Temperature: While higher temperatures favor the reaction rate, they can also lead to side reactions. Ensure the reaction is heated sufficiently (typically reflux temperature of the chosen azeotroping solvent) to drive the reaction forward.

Q3: I'm observing significant side products in my crude NMR/LC-MS. What are they and how can I prevent them?

A3: Side products can arise from the starting materials or from reactions of the product itself.

  • Oligomerization of 1,3-Propanediol: Under strong acidic conditions, 1,3-propanediol can self-condense to form ethers like 3,3'-oxybis-1-propanol.[3] To mitigate this, use a minimal amount of acid catalyst and avoid excessively high temperatures. Using a slight excess (1.1-1.3 equivalents) of the diol is standard, but a large excess can promote this side reaction.

  • Benzonitrile Hydrolysis: While the nitrile group is generally stable, prolonged exposure to harsh acidic conditions at high temperatures can lead to partial hydrolysis to the corresponding amide or carboxylic acid. This is less common under standard acetal formation conditions but can occur if the reaction is forced for too long.

  • Hemiacetal Intermediate: The presence of the hemiacetal, an intermediate in the reaction, indicates an incomplete reaction.[1] This can be addressed by increasing reaction time or improving water removal.

Q4: What are the best practices for work-up and purification of the final product?

A4: A clean work-up is crucial for obtaining a high-purity product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding it to a basic aqueous solution, such as saturated sodium bicarbonate. This neutralizes the acid catalyst and prevents hydrolysis of the acetal during extraction. Extract the product with a solvent like ethyl acetate. Wash the combined organic layers with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Recrystallization: This is often the most effective method for purification on a larger scale. A solvent screen is recommended, but good starting points include isopropanol, ethyl acetate/hexanes, or toluene.[4] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Silica Gel Chromatography: For smaller scales or to remove very closely related impurities, column chromatography is effective. A gradient of ethyl acetate in hexanes is a typical eluent system.

Q5: Can I use this acetal as a protecting group if my subsequent reaction steps involve basic conditions?

A5: Yes, absolutely. Acetals are excellent protecting groups for aldehydes and ketones because they are highly stable to basic and nucleophilic conditions.[5] They are readily cleaved under acidic conditions, providing an orthogonal protection strategy.

Troubleshooting Workflow: Diagnosing Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Problem: Low Yield check_sm Step 1: Verify Starting Materials start->check_sm check_conditions Step 2: Analyze Reaction Conditions start->check_conditions check_workup Step 3: Review Work-up & Purification start->check_workup sub_sm Starting Material Checks Purity of 5-formyl-2-fluorobenzonitrile (NMR/LCMS) Anhydrous 1,3-propanediol Anhydrous solvent check_sm->sub_sm sub_conditions Reaction Condition Checks Effective water removal (Dean-Stark)? Correct catalyst (PTSA) & loading (1-5 mol%)? Sufficient temperature (reflux)? Adequate reaction time (TLC/LCMS monitoring)? check_conditions->sub_conditions sub_workup Work-up & Purification Checks Basic quench (e.g., NaHCO3)? Sufficient extractions (2-3x)? Correct purification method (Recrystallization/Chromatography)? check_workup->sub_workup

Sources

"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" solvent effects on reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile (CAS 142646-77-9 / related acetal derivatives). This intermediate is critical in the synthesis of PARP inhibitors (e.g., Olaparib) and requires precise solvent control to balance reactivity (SNAr) with stability (acetal protection).[1][2]

Topic: this compound

Document ID: TS-CHM-2024-05 | Version: 2.1 | Audience: Medicinal Chemists / Process Engineers[1][2]

Executive Summary: The Solvent Landscape

The molecule This compound contains two orthogonally reactive sites:

  • 2-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano group.[1][2]

  • 5-(1,3-Dioxan-2-yl) Group: An acid-labile cyclic acetal protecting group masking an aldehyde.[1][2]

Critical Solvent Rule: The choice of solvent dictates the chemoselectivity between the desired SNAr reaction and the undesired solvolysis (ether formation) or deprotection (hydrolysis).[1]

Solvent Compatibility Matrix
Solvent ClassExamplesSuitabilityPrimary Risk / Benefit
Polar Aprotic DMSO, DMF, NMPHigh Benefit: Maximizes SNAr rate (stabilizes Meisenheimer complex).[1][2] Risk: High boiling point makes removal difficult; potential thermal instability of acetal if acidic impurities are present.[2]
Ethers 1,4-Dioxane, THFHigh Benefit: Excellent balance of solubility and inertness. 1,4-Dioxane is the "Gold Standard" for coupling reactions involving this scaffold.[1][2]
Alcohols Methanol, EthanolLow / Caution Risk (Critical): Alkoxide impurities (e.g., MeO⁻) compete with the nucleophile, leading to 2-alkoxy impurities via SNAr.[1][2]
Chlorinated DCM, ChloroformMedium Benefit: Good solubility for workup/isolation.[2] Risk: Often contain trace HCl, which can hydrolyze the acetal to the aldehyde.[2]
Troubleshooting Guide (Q&A)
Issue 1: "I am observing a 'Methoxy' impurity (M+12) instead of my desired amine product."

Diagnosis: Solvent Competition (Solvolysis).[1][2] Technical Explanation: In nucleophilic aromatic substitution (SNAr), the fluoride at the 2-position is a distinct leaving group.[1][2] If you run the reaction in Methanol (or Ethanol) using a base like Carbonate or Hydroxide, you generate small amounts of methoxide (MeO⁻).[1][2] Methoxide is a harder, smaller, and often faster nucleophile than your desired amine/hydrazine, leading to 5-(1,3-dioxan-2-yl)-2-methoxybenzonitrile .[1][2]

Corrective Action:

  • Switch Solvent: Move to 1,4-Dioxane or Acetonitrile .[1][2] These are non-nucleophilic.[2]

  • Protocol Adjustment: If alcohol is required for solubility, use a bulky alcohol (Isopropanol, t-Amyl alcohol) which is less nucleophilic, or ensure your amine nucleophile is in large excess (3-5 equivalents).[1][2]

Issue 2: "The acetal group disappeared, and I see the aldehyde peak (CHO) in NMR."

Diagnosis: Acid-Catalyzed Hydrolysis. Technical Explanation: The 1,3-dioxane ring is stable to base but extremely sensitive to protons (H⁺).[1][2] Common sources of inadvertent acidity include:

  • Acidic Solvents: Using unneutralized Chloroform (contains HCl stabilizer).[1][2]

  • Workup: Washing with 1N HCl or saturated NH₄Cl (weakly acidic).

  • By-products: If using an amine hydrochloride salt as a reactant without sufficient base scavenger, the generated HCl will deprotect the acetal.[1][2]

Corrective Action:

  • Buffer the System: Always add 1-2% Triethylamine (TEA) to the organic solvent during workup and storage.[1][2]

  • Workup: Use saturated NaHCO₃ or pH 7 Phosphate Buffer for washes.[2] Never use acid to quench.[2]

Issue 3: "Reaction rate is too slow in Toluene or THF."

Diagnosis: Poor transition state stabilization. Technical Explanation: SNAr reactions proceed via a charged Meisenheimer Complex .[2] Non-polar solvents (Toluene) or low-dielectric solvents (THF) do not stabilize this charged intermediate effectively, leading to high activation energies.[1][2]

Corrective Action:

  • Catalytic Additive: Add 10-20% DMSO or DMF as a co-solvent to increase the dielectric constant.[1][2]

  • Phase Transfer: If using solid inorganic bases (K₂CO₃), add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6 ) to solubilize the carbonate anion.[1][2]

Visual Workflow: SNAr Reaction Pathway

The following diagram illustrates the divergent pathways controlled by solvent selection.

SolventPathways Start Starting Material This compound Solvent_Alc Solvent: Methanol/Ethanol (Protic / Nucleophilic) Start->Solvent_Alc Solvent_Diox Solvent: 1,4-Dioxane/DMF (Aprotic / Inert) Start->Solvent_Diox Path_Impurity Side Reaction: Methoxide Attack Solvent_Alc->Path_Impurity High Risk Path_Product Main Reaction: Amine/Hydrazine Attack Solvent_Diox->Path_Product Optimal Prod_Impurity Impurity: 2-Methoxy Derivative (Dead End) Path_Impurity->Prod_Impurity Prod_Target Target Product: 2-Amino/Hydrazino Derivative (Acetal Intact) Path_Product->Prod_Target Hydrolysis Acidic Workup (pH < 6) Prod_Target->Hydrolysis Aldehyde Degradation: Aldehyde Formed Hydrolysis->Aldehyde Deprotection

Figure 1: Reaction pathways showing the critical impact of solvent choice on product purity and stability.[1][2]

Standard Operating Procedure (SOP)

Protocol: SNAr Displacement with Hydrazine (Precursor to Phthalazinone Cores)

Objective: Displace the 2-Fluoro group while maintaining the 1,3-dioxane protection.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: Hydrazine Monohydrate (2.0 - 3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane (Anhydrous)[1][2]

  • Base: Triethylamine (1.1 eq) - Optional, prevents acid buildup[1][2]

Step-by-Step:

  • Dissolution: Dissolve 10g of substrate in 100mL of 1,4-Dioxane .

    • Why: Dioxane boils at 101°C, allowing sufficient thermal energy for SNAr without pressurization, and is inert to the fluoride displacement [1].[2]

  • Addition: Add Hydrazine Monohydrate dropwise at Room Temperature.

    • Note: Exothermic reaction.[2]

  • Reaction: Heat to 85-90°C for 4-6 hours. Monitor by HPLC/TLC.[2][3]

    • Endpoint: Disappearance of Fluorobenzonitrile.[2]

  • Cooling & Precipitation: Cool to 10°C. Add Water (300mL) slowly.

    • Solvent Effect: The product is typically insoluble in water/dioxane mixtures and will precipitate.[1]

  • Filtration: Filter the solid.

  • Wash: Wash with Water (removes excess hydrazine) and Hexane (removes trace organics).[1][2]

  • Drying: Vacuum oven at 45°C.

Yield Expectation: 85-92% Purity: >98% (Avoids alkoxy impurities common in alcoholic processes).[1][2]

References
  • Menear, K. A., et al. (2008).[1][2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581-6591.[1][2] [1][2]

  • Loh, V. M., et al. (2010).[1][2] Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development, 14(4).[1][2] [1][2]

  • Terrier, F. (2013).[1][2] Modern Nucleophilic Aromatic Substitution.[2] Wiley-VCH.[1][2] (General reference for SNAr solvent effects).

Sources

"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" work-up procedure improvement

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Work-Up Procedure Optimization & Troubleshooting Guide

Executive Summary & Chemical Context

This guide addresses the isolation and purification of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile . This molecule features two chemically distinct reactive centers that create a "stability paradox" during work-up:

  • The 1,3-Dioxane (Acetal) Moiety: Located at the C5 position. It is robust in basic media but highly labile in acidic environments . Exposure to pH < 6.0 triggers hydrolysis back to the aldehyde (5-formyl-2-fluorobenzonitrile).

  • The 2-Fluoro-Benzonitrile Core: The nitrile group at C1 exerts a strong electron-withdrawing effect ($ -I, -M

    
    S_NAr$)**.
    

The Challenge: You must maintain a basic/neutral pH to save the acetal, but avoid harsh nucleophilic conditions that could displace the fluorine.

Critical Stability Alerts (The "Do Not" List)

  • DO NOT use untreated Silica Gel for purification. The inherent acidity of

    
     (pH ~5.5) is sufficient to degrade the acetal during column chromatography.
    
  • DO NOT use acidic aqueous washes (e.g., 1M HCl) to remove amines. This will instantly hydrolyze the dioxane ring.

  • DO NOT heat the crude mixture in the presence of strong nucleophiles (alkoxides, unhindered amines) during solvent evaporation; this promotes

    
     side reactions.
    

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a singlet at 10.0 ppm in my proton NMR."

Diagnosis: Acetal Deprotection.[1][2][3] The singlet at 10.0 ppm indicates the presence of an aldehyde proton. Your 1,3-dioxane ring has hydrolyzed, likely due to trace acid exposure.

Root Cause Analysis:

  • Did you use an acidic quench (HCl/

    
    )?
    
  • Did you use

    
     that has been sitting in light (forms HCl)?
    
  • Did you purify on standard silica gel?

Corrective Action:

  • Quench: Use Saturated

    
     or Phosphate Buffer (pH 7.5).
    
  • Solvent: Filter

    
     through basic alumina before NMR or use 
    
    
    
    .
  • Purification: Pre-treat silica gel with 1-2% Triethylamine (

    
    ) in the eluent to neutralize acidic sites.
    
Issue 2: "My product yield is low, and the aqueous layer is cloudy."

Diagnosis: Phase Separation Failure (Emulsion/Solubility). The 1,3-dioxane ring increases polarity compared to standard aromatics, and the nitrile group can coordinate with metals.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with solid NaCl (brine) to force the organic product out of the water layer.

  • Solvent Switch: If using Diethyl Ether, switch to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is particularly effective for dioxanes but requires careful drying.

  • Drying Agent: Use

    
     instead of 
    
    
    
    . Magnesium is a Lewis acid and can coordinate to the nitrile/acetal oxygens, potentially trapping product or catalyzing degradation.
Issue 3: "I see a new impurity spot just below my product on TLC."

Diagnosis:


 Side Reaction.[4][5]
If the impurity appears after heating or prolonged storage in base, a nucleophile (e.g., residual amine from synthesis) has displaced the fluorine atom.

Corrective Action:

  • Temperature Control: Keep work-up temperature

    
    .
    
  • Rapid Processing: Do not store the crude mixture in basic aqueous solution. Extract immediately.

Optimized Work-Up Protocol

This protocol is designed to be a self-validating system . At each checkpoint, you confirm stability before proceeding.

Materials Required
  • Quench Buffer: Saturated

    
     (pH ~8.5).
    
  • Extraction Solvent: Dichloromethane (DCM) or EtOAc (HPLC Grade).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Stabilizer: Triethylamine (

    
    ).
    
Step-by-Step Methodology

Step 1: The Buffered Quench

  • Cool the reaction mixture to

    
    .
    
  • Slowly add Saturated

    
    .
    
  • Validation Checkpoint: Test pH of the aqueous layer with a strip. It must be pH 7.5–9.0. If acidic, add more

    
    .
    

Step 2: Extraction & Salting Out

  • Add DCM (approx. 3x reaction volume).

  • Add Brine (saturated NaCl) to the aqueous layer to minimize emulsion.

  • Separate layers. Re-extract aqueous layer 2x with DCM.

  • Why DCM? It solubilizes the dioxane ring better than ether and separates cleanly from brine.

Step 3: The "Base-Wash" (Optional but Recommended)

  • Wash the combined organic phases once with a 1:1 mixture of Brine/Water.

  • Note: Avoid pure water washes, which might pull the polar acetal into the aqueous phase.

Step 4: Drying & Stabilization

  • Dry organics over

    
     for 15 minutes.
    
  • Crucial Step: Add 0.5% v/v

    
      to the organic solution before filtration. This ensures the solution remains basic during concentration.
    

Step 5: Concentration

  • Filter off solids.

  • Concentrate on a rotary evaporator. Bath temperature

    
     .
    
  • Validation Checkpoint: Take a crude NMR immediately. Look for the acetal proton (singlet, ~5.5–5.8 ppm). If the aldehyde (10 ppm) is absent, the protocol succeeded.

Visualizations

Figure 1: Work-Up Decision Logic (Stability Map)

Caption: Decision tree for selecting quench and purification conditions based on pH sensitivity.

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Requirements Start->CheckPH Acetal Acetal Group (Dioxane) Acid Sensitive CheckPH->Acetal Fluoro 2-Fluoro Group Nucleophile Sensitive CheckPH->Fluoro Decision Select Quench Buffer Acetal->Decision AcidQuench Acidic Quench (HCl) pH < 5 Decision->AcidQuench Incorrect BaseQuench Basic Quench (NaHCO3) pH 8-9 Decision->BaseQuench Correct Result1 HYDROLYSIS (Aldehyde Formation) AcidQuench->Result1 Purification Purification Strategy BaseQuench->Purification Result2 STABLE PRODUCT SilicaNormal Standard Silica Gel (Acidic Surface) Purification->SilicaNormal Risk SilicaTreated Et3N-Treated Silica (Deactivated) Purification->SilicaTreated Safe SilicaNormal->Result1 Degradation SilicaTreated->Result2

Figure 2: Impurity Pathways & Prevention

Caption: Mechanistic pathways for common impurities and their mitigation strategies.

ImpurityPathways Product Target Molecule This compound ImpurityA Impurity A: Aldehyde Product->ImpurityA Hydrolysis (pH < 6) ImpurityB Impurity B: SNAr Adduct Product->ImpurityB Displacement of F (pH > 12 + Heat) MitigationA Use NaHCO3 Add 1% Et3N ImpurityA->MitigationA MitigationB Keep T < 40°C Remove Amines ImpurityB->MitigationB Acid H+ / Acidic Silica Nuc Nu- / Heat

Data Summary: Solvent & Buffer Selection

ParameterRecommendedAcceptableAVOID Reason
Quench Buffer Sat.

Phosphate Buffer (pH 7.4)1M HCl,

Acid hydrolyzes acetal immediately.
Extraction DCMEtOAc, MTBEDiethyl EtherEther holds too much water; DCM solubilizes dioxane best.
Drying Agent



,


is slightly Lewis acidic.
Column Phase Silica + 1%

Neutral AluminaStandard SilicaStandard silica is acidic (pH ~5.5).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 4: "Protection for the Carbonyl Group - Acetals and Ketals").

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.[1][3][6][7] Retrieved January 29, 2026. Link

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Link

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved January 29, 2026. Link

  • BenchChem. (2025).[8] Application Notes and Protocols: Acetal Protection of Aldehydes. Link

Sources

Technical Support Center: Impurity Troubleshooting for 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting for common impurity-related issues encountered during its synthesis and handling, structured in a practical question-and-answer format.

Anticipated Synthetic Pathway

The most probable synthetic route to this compound involves the acid-catalyzed acetal protection of 5-formyl-2-fluorobenzonitrile with 1,3-propanediol. This reaction is typically performed in a non-polar solvent with azeotropic removal of water.

Synthetic_Pathway 5-formyl-2-fluorobenzonitrile 5-formyl-2-fluorobenzonitrile Reaction Acid Catalyst (e.g., p-TsOH) Toluene, Dean-Stark 5-formyl-2-fluorobenzonitrile->Reaction 1,3-propanediol 1,3-propanediol 1,3-propanediol->Reaction Product This compound Reaction->Product Water H2O (removed) Reaction->Water

Caption: Hypothesized synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Identification and Mitigation

Question 1: My final product shows a peak corresponding to the starting material, 5-formyl-2-fluorobenzonitrile, in the HPLC analysis. What could be the cause and how can I resolve this?

Answer:

The presence of unreacted 5-formyl-2-fluorobenzonitrile is a common issue and typically points to an incomplete reaction.

  • Causality:

    • Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) is crucial for the formation of the acetal. An inadequate amount will result in a sluggish or incomplete reaction.

    • Inefficient Water Removal: The formation of the dioxane is a reversible equilibrium reaction.[1] The removal of water drives the reaction towards the product side. If the Dean-Stark apparatus is not functioning correctly, or if the solvent is not effectively forming an azeotrope with water, the reaction will not go to completion.

    • Sub-optimal Reaction Time or Temperature: The reaction may require more time or a higher temperature to reach completion.

  • Troubleshooting Steps:

    • Verify Catalyst Activity and Loading: Ensure the acid catalyst is not degraded and is used in the correct molar ratio.

    • Optimize Water Removal: Check the setup of your Dean-Stark trap. Ensure the solvent is refluxing at a rate that allows for efficient azeotropic removal of water. Using a drying agent like molecular sieves can also be beneficial.[1]

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC checks. Continue the reaction until the starting aldehyde is no longer detectable.

    • Purification: If the impurity is present in the final isolated product, recrystallization is often an effective purification method.[2] Consider solvents like ethyl acetate or isopropanol.

Question 2: I've observed an unknown impurity with a higher molecular weight than my product in the mass spectrometry data. What could this be?

Answer:

A higher molecular weight impurity could be a byproduct of the reaction, potentially an oligomeric species.

  • Causality:

    • Side Reactions of 1,3-propanediol: Under acidic conditions, 1,3-propanediol can undergo self-condensation to form dimers or trimers. These can then react with the starting aldehyde to form higher molecular weight acetals.

    • Reaction with Solvent Impurities: If the solvent contains reactive impurities, these could potentially form adducts with the starting materials or product.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure the 1,3-propanediol and the solvent are of high purity and are dry.

    • Control Stoichiometry: Use a minimal excess of 1,3-propanediol to reduce the likelihood of self-condensation.

    • Purification: Column chromatography is generally effective for removing higher molecular weight impurities. Alternatively, crystallization can be attempted, as the bulkier impurity may have different solubility characteristics.[2]

Question 3: My product appears to be degrading over time, showing the reappearance of the starting aldehyde. Why is this happening and how can I prevent it?

Answer:

The 1,3-dioxane group is a protecting group that is stable under basic and neutral conditions but is labile to acids.[3] The reappearance of the starting aldehyde indicates the hydrolysis of the dioxane ring.

  • Causality:

    • Residual Acid: Incomplete quenching of the acid catalyst from the synthesis step is the most common cause.

    • Acidic Storage Conditions: Storing the product in an acidic environment or in the presence of acidic vapors can lead to degradation.

    • Hydrolysis during Workup: Aqueous acidic conditions during the workup can cause deprotection.[1]

  • Troubleshooting Steps:

    • Thorough Quenching and Washing: During the workup, ensure the reaction mixture is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid. Follow with a water wash to remove any remaining salts.

    • Proper Drying: Ensure the final product is completely dry before storage, as the presence of water can facilitate acid-catalyzed hydrolysis.

    • Inert Storage Conditions: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.

Impurity_Formation cluster_main Main Reaction cluster_impurities Potential Impurity Pathways Start 5-formyl-2-fluorobenzonitrile + 1,3-propanediol Product This compound Start->Product Acid Catalyst Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Oligomer Oligomeric Byproduct Start->Oligomer Side Reaction Hydrolysis Hydrolysis Product (5-formyl-2-fluorobenzonitrile) Product->Hydrolysis Acidic Conditions + H2O

Caption: Potential pathways for impurity formation.

Analytical and Purification Protocols

Question 4: What is a good starting point for an HPLC method to analyze the purity of this compound?

Answer:

A reverse-phase HPLC method is generally suitable for monitoring the purity of this compound.[4][5]

  • Recommended HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase helps to sharpen peaks for nitrile-containing compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier that provides good elution strength.
Gradient Start with a lower percentage of B (e.g., 30%) and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes.A gradient is effective for separating impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe benzonitrile chromophore should have strong absorbance at this wavelength.
Column Temp. 30 °CProvides reproducible retention times.
  • Protocol for HPLC Analysis:

    • Prepare the mobile phases as described above.

    • Prepare a sample solution of your compound in the mobile phase (e.g., 1 mg/mL).

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes.

    • Inject the sample and run the gradient program.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks. The relative peak area can be used to estimate purity.

Question 5: How can I confirm the identity of an unknown impurity?

Answer:

Identifying unknown impurities requires a combination of separation and spectroscopic techniques.[6][7][8]

  • Workflow for Impurity Identification:

Impurity_ID_Workflow Start Impure Sample LCMS LC-MS Analysis Start->LCMS HRMS High-Resolution Mass Spectrometry (HRMS) LCMS->HRMS Determine Molecular Formula Isolation Preparative HPLC or Column Chromatography LCMS->Isolation Isolate Impurity Structure Structure Elucidation HRMS->Structure NMR NMR Spectroscopy (1H, 13C, etc.) Isolation->NMR Structural Information NMR->Structure

Caption: A typical workflow for the identification of an unknown impurity.

  • LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[9] This is the first and most crucial step.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass, allowing you to determine the molecular formula of the impurity.

  • Isolation: If the impurity is present at a sufficient level (typically >0.1%), isolate it using preparative HPLC or careful column chromatography.

  • NMR Spectroscopy: Acquire Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D-NMR if necessary) of the isolated impurity. This will provide detailed information about its chemical structure.[6]

  • Structure Elucidation: Combine the data from MS and NMR to propose a structure for the impurity.

By following these troubleshooting guides and analytical protocols, researchers can effectively identify, mitigate, and control impurities in their synthesis of this compound, ensuring the quality and reliability of their experimental outcomes.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
  • CN105523962A - Fluorobenzonitrile compound preparation method - Google P
  • US5466859A - Process for preparing fluorobenzonitriles - Google P
  • PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - European Patent Office - EP 1114809 A1. (URL: [Link])

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (URL: [Link])

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (URL: [Link])

  • US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google P
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (URL: [Link])

  • Recent Trends in Analytical Techniques for Impurity Profiling. (URL: [Link])

  • SYNTHESIS, ISOLATION, CHARACTERISATION AND QUANTIFICATION OF PROCESS RELATED IMPURITY OF ZIDOVUDINE - Rasayan Journal of Chemistry. (URL: [Link])

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. (URL: [Link])

  • 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions - Scribd. (URL: [Link])

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (URL: [Link])

  • Protecting Groups. (URL: [Link])

  • Synthesis of functionalized benzo[10][11]dioxin-4- ones from salicylic acid and acetylenic esters and their direct - SciSpace. (URL: [Link])

  • impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. (URL: [Link])

  • (PDF) Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Deprotection of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to successfully unmask the aldehyde functionality from this specific substrate, yielding 3-cyano-4-fluorobenzaldehyde.

Core Principles: The Chemistry of Dioxane Deprotection

The 1,3-dioxane group is a cyclic acetal, a robust protecting group for carbonyls that is stable under neutral, basic, and various redox conditions.[1] Its removal, or deprotection, is fundamentally an acid-catalyzed hydrolysis.[2] The reaction is reversible, and driving it to completion requires the presence of water to shift the equilibrium toward the desired aldehyde and 1,3-propanediol.[3]

The accepted mechanism involves several key steps, initiated by protonation of an acetal oxygen by an acid catalyst.[4][5] This protonation creates a good leaving group, facilitating the ring-opening to form a resonance-stabilized oxonium ion intermediate.[4][6] The stability of this intermediate is the rate-determining factor.[6] A water molecule then acts as a nucleophile, attacking the carbocationic center to form a hemiacetal intermediate after deprotonation.[4] Subsequent protonation of the remaining alkoxy group and elimination yields the final aldehyde product.

Deprotection_Mechanism cluster_start Step 1: Protonation cluster_intermediate Step 2: Ring Opening (Rate-Determining) cluster_hemiacetal Step 3: Nucleophilic Attack & Hemiacetal Formation cluster_end Step 4: Elimination & Product Formation Start 5-(1,3-Dioxan-2-yl)-2- fluorobenzonitrile Protonated Protonated Dioxane Start->Protonated H+ Oxonium Resonance-Stabilized Oxonium Ion Protonated->Oxonium Ring Opening Hemiacetal_Intermediate Hemiacetal Intermediate Oxonium->Hemiacetal_Intermediate +H₂O -H+ Product 3-Cyano-4-fluorobenzaldehyde + 1,3-Propanediol Hemiacetal_Intermediate->Product +H+ -H₂O -H+

Caption: Acid-catalyzed deprotection mechanism of a 1,3-dioxane.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of this compound in a question-and-answer format.

Q1: My deprotection reaction is very slow or has stalled, showing significant amounts of starting material on TLC. What are the likely causes and how can I fix it?

A1: Sluggish or incomplete conversion is a frequent challenge, often stemming from the electronic nature of the substrate or suboptimal reaction conditions.

  • Causality: The benzonitrile ring is substituted with two potent electron-withdrawing groups (EWG): a fluorine atom and a cyano group. These EWGs destabilize the positive charge on the resonance-stabilized oxonium ion intermediate, which is the rate-determining step of the hydrolysis.[3][6] This inherent electronic effect makes your substrate less reactive than acetals on electron-rich aromatic rings.

  • Troubleshooting Steps:

    • Increase Water Concentration: Since water is a key reactant, its concentration is critical. If you are using a "wet" organic solvent, the amount of water may be insufficient to drive the equilibrium. Consider switching to a biphasic solvent system like THF/1M HCl or Dioxane/3M H₂SO₄ to ensure an excess of water.[7]

    • Increase Catalyst Loading or Strength: For a stalled reaction, you can incrementally increase the concentration of the acid catalyst. If using a mild acid like acetic acid or pyridinium p-toluenesulfonate (PPTS) proves too slow, switching to a stronger Brønsted acid like HCl, H₂SO₄, or trifluoroacetic acid (TFA) will significantly accelerate the reaction.[8]

    • Apply Gentle Heating: Increasing the reaction temperature to 40-50°C can often provide the necessary activation energy to overcome the barrier imposed by the EWGs.[7] However, monitor the reaction closely for byproduct formation (see Q2).

    • Consider a Different Catalyst: Strong Lewis acids can be very effective. Catalytic amounts of erbium triflate (Er(OTf)₃) or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in aqueous solvent systems have been shown to cleave acetals efficiently under relatively mild conditions.[9]

Q2: I'm observing low yields or multiple new spots on my TLC analysis. What side reactions could be occurring and how can I prevent them?

A2: The appearance of unexpected byproducts typically points to conditions that are too harsh for the sensitive functional groups present in the product.

  • Causality: The product, 3-cyano-4-fluorobenzaldehyde, contains an aldehyde group susceptible to oxidation and polymerization, and a nitrile group that can undergo hydrolysis under forcing acidic conditions.

    • Nitrile Hydrolysis: Prolonged exposure to strong aqueous acid, especially at elevated temperatures, can hydrolyze the nitrile group (–CN) to a primary amide (–CONH₂) and subsequently to a carboxylic acid (–COOH).

    • Aldehyde Instability: Aromatic aldehydes can be sensitive, and strong acids can sometimes catalyze polymerization or other decomposition pathways.[10]

  • Preventative Measures:

    • Use Milder Conditions: Avoid using highly concentrated strong acids at high temperatures for extended periods. The ideal condition is the mildest one that provides a reasonable reaction rate. This is where catalytic methods shine.

    • Strict Reaction Monitoring: Monitor the reaction progress frequently using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to the acidic medium.

    • Quenching Strategy: Upon completion, pour the reaction mixture into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or another weak base.[7] This will neutralize the acid catalyst immediately and halt potential side reactions.

    • Workup Under Inert Atmosphere: If the product aldehyde is particularly sensitive to air oxidation, performing the workup and extraction under a nitrogen or argon atmosphere can help preserve the yield.

Q3: I'm having difficulty isolating my product, 3-cyano-4-fluorobenzaldehyde, during the work-up and purification. What are the best practices?

A3: Isolation challenges often relate to the polarity of the product and byproducts, as well as the choice of solvents.

  • Causality: The primary byproduct of the reaction is 1,3-propanediol, which is highly water-soluble. The solvent used for the reaction (e.g., dioxane) can also complicate extraction and evaporation.[11] The product aldehyde itself has moderate polarity.

  • Recommended Purification Workflow:

    • Neutralization and Extraction: After quenching the reaction with a base, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

    • Brine Wash: Wash the combined organic extracts with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of the residual water and highly polar impurities like 1,3-propanediol.[12]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. If dioxane was used as a solvent, it can be challenging to remove due to its high boiling point (101°C) and its tendency to form an azeotrope with water.[11] Extensive washing with water during extraction is the most effective way to remove it.[12]

    • Bisulfite Adduct Formation (Advanced Purification): If standard chromatography is difficult, aldehydes can be purified by forming a solid bisulfite adduct.[13] Stir the crude product with a saturated solution of sodium bisulfite. The resulting solid adduct can be filtered off, washed, and then treated with a base (like NaHCO₃ or NaOH) to regenerate the pure aldehyde, which can then be extracted.[13][14]

    • Column Chromatography: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

Workflow Setup Reaction Setup (Substrate, Solvent, Acid) Monitor Monitor by TLC/LC-MS Setup->Monitor Quench Quench Reaction (e.g., sat. NaHCO₃) Monitor->Quench Upon Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product Concentrate->Purify Column Flash Column Chromatography Purify->Column Bisulfite Bisulfite Adduct Formation (Optional) Purify->Bisulfite Product Pure 3-Cyano-4-fluorobenzaldehyde Column->Product Bisulfite->Product

Sources

Technical Support Center: Synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges in this synthesis, ensuring high yield and purity by proactively avoiding side reactions.

The primary route to this compound is the protection of the aldehyde functional group of 2-fluoro-5-formylbenzonitrile via an acid-catalyzed reaction with 1,3-propanediol. While seemingly straightforward, the interplay between the reactive aldehyde, the sensitive nitrile group, and the acidic conditions requires careful control. This guide addresses the most frequent issues encountered during this procedure.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides step-by-step guidance for resolution.

Issue 1: Incomplete or Stalled Reaction

Observation: TLC or HPLC analysis shows a significant amount of the starting material, 2-fluoro-5-formylbenzonitrile, remaining even after prolonged reaction times.

Root Cause Analysis: The formation of an acetal is a reversible equilibrium reaction.[1] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (Le Châtelier's principle). Inefficient water removal is the most common cause of incomplete conversion.

Solutions:

  • Vigorous Water Removal:

    • Dean-Stark Apparatus: The classic and most effective method. Use a solvent that forms an azeotrope with water, such as toluene or benzene. Ensure the reflux rate is sufficient to carry water vapor into the trap and that the condenser is cold enough to prevent the escape of the solvent.[2]

    • Molecular Sieves: For smaller-scale reactions or when a Dean-Stark apparatus is impractical, freshly activated 4Å molecular sieves can be used to sequester water in situ. Use a sufficient quantity (typically 1-2 times the weight of the starting aldehyde).

  • Catalyst Activity:

    • Ensure the acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is fresh and dry. Old or hydrated catalysts will be less effective and introduce water into the reaction.

    • Optimize catalyst loading. Typically, 0.01-0.05 molar equivalents are sufficient. Excessive acid can promote side reactions.

  • Reagent Purity:

    • Verify the purity of 1,3-propanediol. It is hygroscopic and should be stored in a desiccator. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction forward.

Issue 2: Formation of a Carboxylic Acid Impurity

Observation: Mass spectrometry or NMR analysis of the crude product indicates the presence of 2-fluoro-5-(1,3-dioxan-2-yl)benzoic acid.

Root Cause Analysis: The nitrile group (-C≡N) is susceptible to hydrolysis under acidic conditions, especially in the presence of heat and water.[3][4] The water produced during the acetal formation, combined with the acid catalyst, can facilitate the conversion of the nitrile first to an amide, and then to a carboxylic acid.[3]

Solutions:

  • Minimize Water Presence: As with incomplete reactions, efficient water removal is the primary defense against nitrile hydrolysis.[1]

  • Control Acidity and Temperature:

    • Use the minimum effective amount of acid catalyst.

    • Avoid excessively high temperatures. While reflux is necessary for azeotropic water removal, prolonged heating at high temperatures increases the rate of hydrolysis.

    • Consider milder, solid-supported acid catalysts which can sometimes offer better control and easier removal.[5]

  • Careful Workup: During the aqueous workup, neutralize the acid catalyst promptly with a mild base like sodium bicarbonate solution. Avoid prolonged contact between the product and any residual aqueous acid.

Issue 3: Product Degradation During Workup or Purification

Observation: The desired product is isolated, but subsequent analysis shows the reappearance of the starting aldehyde, 2-fluoro-5-formylbenzonitrile.

Root Cause Analysis: Acetals are stable in neutral to strongly basic conditions but are readily cleaved back to the corresponding carbonyl compound and diol in the presence of aqueous acid.[2][6] This deprotection can occur if the workup or purification conditions are inadvertently acidic.

Solutions:

  • Neutral or Basic Workup: After quenching the reaction, ensure the aqueous phase is neutral or slightly basic (pH 7-8) before extraction. Use saturated sodium bicarbonate or a similar mild base.

  • Avoid Acidic Chromatography Conditions: Standard silica gel can be slightly acidic. If product degradation on the column is suspected, neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

  • Solvent Choice: Ensure all solvents used in workup and purification are free of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this reaction? A1: Para-toluenesulfonic acid (p-TsOH) monohydrate is the most commonly used and effective catalyst for this type of acetalization due to its efficacy and cost-effectiveness.[2] Other Brønsted acids like sulfuric acid or Lewis acids can be used, but p-TsOH offers a good balance of reactivity and ease of handling.

Q2: Can I run this reaction without a Dean-Stark trap? A2: Yes, for smaller scales, using chemical or physical water scavengers is a viable alternative. Freshly activated molecular sieves (4Å) are a common choice. Alternatively, using a trialkyl orthoformate, such as trimethyl orthoformate, can act as both a solvent and a chemical water scavenger.[2]

Q3: My TLC shows a new, more polar spot that is not the starting material. What could it be? A3: A more polar spot could be the intermediate hemiacetal, which forms after the addition of one hydroxyl group from 1,3-propanediol to the aldehyde.[7] This is more likely to be observed if the reaction has not gone to completion. Another possibility, if it's a major impurity, is the hydrolyzed carboxylic acid byproduct, which is significantly more polar.

Q4: How stable is the final product, this compound? A4: The 1,3-dioxane acetal is a robust protecting group. It is stable to a wide range of non-acidic conditions, including strongly basic and nucleophilic reagents (e.g., Grignard reagents, organolithiums, hydrides) and many oxidizing agents.[2][6] Its primary liability is to acid, particularly aqueous acid.[2]

Reaction Pathway and Side Reactions

The following diagrams illustrate the desired synthetic pathway and the most common side reactions that this guide aims to prevent.

Synthetic_Pathway SM 2-Fluoro-5-formylbenzonitrile Reagent + 1,3-Propanediol Product This compound SM->Product p-TsOH, Toluene Reflux, Dean-Stark

Caption: Desired reaction for acetal protection.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Reversion SM 2-Fluoro-5-formylbenzonitrile Product Target Product SM->Product Desired Path (H+, -H2O) Impurity1 2-Fluoro-5-(1,3-dioxan-2-yl)benzoic acid Product->Impurity1 H3O+ (from byproduct H2O + catalyst) Product_Rev Target Product SM_Rev Starting Material Product_Rev->SM_Rev H3O+ (acidic workup)

Caption: Common side reaction pathways to avoid.

Summary of Key Parameters

The following table summarizes the critical parameters for minimizing side reactions and maximizing yield.

ParameterRecommended ConditionRationale for Avoiding Side Reactions
Catalyst p-Toluenesulfonic acid (p-TsOH)Provides efficient catalysis. Using the minimum effective amount (0.01-0.05 eq.) prevents excessive acidity that can lead to nitrile hydrolysis.
Solvent TolueneForms an azeotrope with water, allowing for efficient removal via a Dean-Stark trap, which drives the equilibrium forward and minimizes water available for hydrolysis.[2]
Water Removal Dean-Stark Apparatus / 4Å Mol. SievesCritical for preventing the reverse reaction and for minimizing the concentration of water, a necessary reagent for the nitrile hydrolysis side reaction.[1]
Temperature Reflux (Toluene, ~111°C)Necessary for azeotropic distillation. Avoid unnecessarily long heating times to reduce the risk of nitrile hydrolysis.
Workup Quench with sat. NaHCO₃ (aq.)Immediately neutralizes the acid catalyst, preventing product deprotection (reversion to aldehyde) during extraction and isolation.
Purification Chromatography on neutral silica gelPrevents acid-catalyzed deprotection of the product on the column.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard laboratory practices for acetal formation.

Materials:

  • 2-Fluoro-5-formylbenzonitrile (1.0 eq.)

  • 1,3-Propanediol (1.2 eq.)

  • p-Toluenesulfonic acid monohydrate (0.02 eq.)

  • Toluene (Anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Charging Flask: To the flask, add 2-fluoro-5-formylbenzonitrile, toluene (to a concentration of ~0.2-0.5 M), 1,3-propanediol, and p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Vigorously stir the reaction. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and analysis (TLC/HPLC) indicates complete consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • 1,3-Dioxanes, 1,3-Dioxolanes . Organic Chemistry Portal. [Link]

  • Acetals and Hemiacetals with Practice Problems . Chemistry Steps. [Link]

  • Hydrolysis of Nitriles . Chemguide. [Link]

  • CN105523962A - Fluorobenzonitrile compound preparation method.
  • Base Hydrolysis of Benzonitrile . YouTube. [Link]

  • Hydrates, Hemiacetals, and Acetals . Master Organic Chemistry. [Link]

  • Acetals as Protecting Groups . Chemistry LibreTexts. [Link]

  • Protecting Groups in Organic Synthesis . Ready Lab, UT Southwestern. [Link]

  • 2-Fluoro-5-formylbenzonitrile . PubChem. [Link]

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  • Nucleophilic Addition of Alcohols - Acetal Formation . Chemistry LibreTexts. [Link]

  • Acetal Protecting Group Explained . Pearson. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis . ACS Publications. [Link]

  • Synthesis of functionalized benzo[7][8]dioxin-4-ones... . SciSpace. [Link]

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"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" improving reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. This compound is a key intermediate, characterized by an electron-deficient aromatic ring due to the ortho-fluoro and para-cyano substituents, and a sterically demanding 1,3-dioxane protecting group. These features, while valuable for directing reactivity and protecting a latent aldehyde functionality, can present unique challenges in reaction kinetics, particularly in palladium-catalyzed cross-coupling reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and improve the efficiency and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: This compound is primarily used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The 1,3-dioxane group serves as a stable protecting group for a formyl (-CHO) group, which can be deprotected in a later step.[1][2][3] The fluorobenzonitrile core is a common scaffold that can be further functionalized, typically through cross-coupling reactions at another position on the ring (e.g., a bromo or iodo substituent).

Q2: How stable is the 1,3-dioxane protecting group under common reaction conditions?

A2: The 1,3-dioxane group is a cyclic acetal, which is generally stable under neutral, basic, reductive, and many oxidative conditions.[2][3] However, it is labile to acidic conditions, including Brønsted and Lewis acids.[2] Deprotection is typically achieved with aqueous acid.[1][3] Care must be taken to avoid even trace amounts of acid if deprotection is not desired.

Q3: What role does the ortho-fluoro substituent play in the reactivity of this molecule?

A3: The fluorine atom at the C2 position is highly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling reactions (e.g., at a C-Br bond elsewhere on the ring), the electronic effect of the fluorine can influence the oxidative addition step. While C-F bonds are generally strong, under specific conditions with nickel or palladium catalysts, they can be activated for cross-coupling.[4][5][6]

Q4: Can I perform a Suzuki-Miyaura coupling directly on the C-F bond of this molecule?

A4: While challenging, the activation of aromatic C-F bonds in Suzuki-Miyaura reactions is possible, typically requiring specialized nickel catalysts or palladium systems with specific ligands and conditions.[4][5][6] However, if a more reactive leaving group (like Br, I, or OTf) is present on the ring, the cross-coupling will preferentially occur at that site. For substrates with only a C-F bond, high temperatures and strong bases may be necessary.[4]

Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling

This section addresses common issues encountered when using a derivative of this compound, such as 4-Bromo-5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile , in a Suzuki-Miyaura reaction.

Problem 1: Slow or Incomplete Reaction

Q: My Suzuki-Miyaura coupling is stalling, with significant amounts of starting material remaining even after extended reaction times. What are the likely causes and how can I improve the reaction rate?

A: Slow reaction kinetics in this system are often a confluence of electronic and steric factors.

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the fluoro and cyano groups can deactivate the aryl bromide towards oxidative addition to the Pd(0) catalyst. Additionally, the bulky ortho-dioxane group can sterically hinder the approach of the catalyst.[7][8]

    • Solution: Employ more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[8][9][10] Refer to the table below for ligand recommendations.

  • Poor Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, requires activation of the boronic acid by a base.[11][12]

    • Solution: The choice of base is critical. For this substrate, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent choice as it has good solubility in many organic solvents and is effective in activating boronic acids.[11][13] Ensure the base is finely powdered and anhydrous for reproducibility.[7] In some cases, fluoride ions (from bases like CsF or KF) can promote transmetalation.[14][15]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the cyanide group on the substrate, although this is less common than with free cyanide ions.[16]

    • Solution: Ensure all reagents and solvents are pure and degassed thoroughly to remove oxygen. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome slow turnover.

Table 1: Recommended Ligands for Sterically Hindered and Electron-Deficient Aryl Halides
LigandClassKey FeaturesTypical Loading (mol %)
SPhos Buchwald LigandElectron-rich, sterically demanding. Excellent for hindered substrates.2-4
XPhos Buchwald LigandVery bulky and electron-rich. Often effective when other ligands fail.[9]2-4
RuPhos Buchwald LigandEffective for a broad range of substrates, including heteroaryltrifluoroborates.[13]2-4
Tricyclohexylphosphine (PCy₃) TrialkylphosphineStrongly electron-donating, moderately bulky. Good for accelerating oxidative addition.2-4
Troubleshooting Workflow for Slow Reactions

G start Slow or Incomplete Reaction ligand 1. Optimize Ligand (Try SPhos or XPhos) start->ligand base 2. Change Base (Switch to K3PO4) ligand->base temp 3. Increase Temperature (e.g., 80°C to 110°C) base->temp solvent 4. Change Solvent (e.g., Toluene to Dioxane/H2O) temp->solvent result Reaction Improved? solvent->result end Consult Specialist result->end No success Reaction Complete result->success Yes Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product arx Ar-X (Your Substrate) arx->oxidative_addition ar_boronic Ar'-B(OR)2 borate [Ar'-B(OR)2(Base)]- ar_boronic->borate base Base (e.g., K3PO4) base->borate borate->transmetalation

Caption: Key kinetic steps in the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 4-Bromo-5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile with a generic arylboronic acid.

Materials:

  • 4-Bromo-5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol %)

  • SPhos (3.5 mol %)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add 4-Bromo-5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile, the arylboronic acid, and finely powdered K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the Schlenk flask against a positive flow of Argon.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The solvent mixture should be thoroughly degassed by bubbling Argon through it for at least 20 minutes prior to addition.

  • Degassing: Subject the sealed reaction mixture to three cycles of vacuum-backfill with Argon.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the 1,3-Dioxane Group

Materials:

  • The coupled product from Protocol 1

  • Acetone

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the 1,3-dioxane protected compound in acetone.

  • Acidification: Add 2M HCl dropwise while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
  • Ananthappan, R. S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33983-34004. (URL: [Link])

  • US5466859A - Process for preparing fluorobenzonitriles - Google P
  • Various Authors. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. (URL: [Link])

  • Various Authors. (n.d.). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. ResearchGate. (URL: [Link])

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (URL: [Link])

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. (URL: [Link])

  • Caddick, S., et al. (2018). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 24(50), 13216-13224. (URL: [Link])

  • Takeda, Y., et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 19, 134-142. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. (URL: [Link])

  • Kocienski, P. J. (2002). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 553-636. (URL: [Link])

  • CN105523962A - Fluorobenzonitrile compound preparation method - Google P
  • Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(40), 25969-25978. (URL: [Link])

  • Various Authors. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. (URL: [Link])

  • Sanford, M. S. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews. (URL: [Link])

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. (URL: [Link])

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. (URL: [Link])

  • Suzuki, A. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. (URL: [Link])

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. (URL: [Link])

  • Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(43), 17119-17122. (URL: [Link])

  • Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11531-11535. (URL: [Link])

  • Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2054-2058. (URL: [Link])

  • Various Authors. (2021). Synthesis of functionalized benzod[17][18]ioxin-4-ones from salicylic acid and acetylenic esters and their direct conversion to acridone. RSC Advances, 11(39), 24570-24574. (URL: [Link])

  • Patel, I., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. (URL: [Link])

  • Amatore, C., et al. (2005). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 24(8), 1835-1845. (URL: [Link])

  • Various Authors. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. (URL: [Link])

  • Chen, J., et al. (2016). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Tetrahedron Letters, 57(11), 1251-1254. (URL: [Link])

  • The Suzuki Reaction - Stanford University. (URL: [Link])

  • Imao, D., et al. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(31), 11048-11058. (URL: [Link])

  • Takeda, Y., et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 19, 134-142. (URL: [Link])

  • Al-Dies, A. M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2471. (URL: [Link])

  • Various Authors. (2020). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 25(21), 5143. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile , a compound of interest in medicinal chemistry and materials science. By examining predicted fragmentation patterns and outlining detailed experimental protocols, this document serves as a practical resource for obtaining high-quality, reproducible mass spectral data.

Introduction to the Analyte

This compound (Molecular Formula: C₁₁H₁₀FNO₂, Molecular Weight: 207.2 g/mol ) is a small organic molecule featuring a fluorinated benzonitrile core linked to a 1,3-dioxane ring.[1] The presence of these distinct chemical moieties—a polar aromatic nitrile and a cyclic acetal—suggests that its behavior under different ionization techniques will be nuanced. Understanding these nuances is critical for selecting the optimal analytical strategy. This guide will compare two of the most powerful and accessible mass spectrometry techniques: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

I. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation. This makes it a powerful tool for structural elucidation based on the resulting fragmentation patterns. Given the volatility of the target molecule, GC-MS is a suitable analytical platform.

Predicted EI Fragmentation Pathway

Upon entering the ion source, this compound will be bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) at m/z 207. Due to the energetic nature of EI, this molecular ion is expected to be of moderate to low abundance and will undergo a series of fragmentation events.

The fragmentation is likely to be driven by the stability of the resulting fragments, with cleavages occurring at the bonds connecting the dioxane ring to the benzonitrile moiety and within the dioxane ring itself.

Diagram of Predicted EI-MS Fragmentation Workflow

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve in Volatile Solvent (e.g., Dichloromethane, Ethyl Acetate) Injection Splitless Injection Sample->Injection Separation Capillary Column Separation (e.g., HP-5MS) Injection->Separation Elution Elution into MS Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole/TOF) Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library Library Matching & Interpretation Spectrum->Library

Caption: Workflow for GC-EI-MS analysis.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
207[C₁₁H₁₀FNO₂]⁺•Molecular Ion (M⁺•)
178[C₁₀H₇FNO]⁺•Loss of formaldehyde (CH₂O) from the dioxane ring
148[C₈H₅FN]⁺•Loss of the entire dioxane ring
121[C₇H₄FN]⁺Benzonitrile moiety with fluorine
101[C₆H₄F]⁺Loss of the nitrile and dioxane groups
87[C₄H₇O₂]⁺Dioxanyl cation
Experimental Protocol: GC-EI-MS
  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2] The solution should be clear and free of particulate matter.

  • GC System :

    • Injector : Splitless mode at 250 °C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.

    • Oven Program : Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[3][4][5]

  • MS System :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.[3]

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 40-400.

II. Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and semi-polar molecules.[6] It typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation Pathway

In positive ion mode ESI, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 208. This ion will be the precursor for MS/MS analysis. The fragmentation of the [M+H]⁺ ion in the collision cell will likely involve the cleavage of the bonds around the protonated site, which is anticipated to be one of the oxygen atoms in the dioxane ring or the nitrogen of the nitrile group.

Diagram of Predicted ESI-MS/MS Fragmentation Workflow

ESI_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Sample Dissolve in LC Mobile Phase (e.g., Acetonitrile/Water with Formic Acid) Injection Autosampler Injection Sample->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Elution Elution into MS Separation->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Precursor Precursor Ion Selection (m/z 208) Ionization->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion Analysis CID->Product Spectrum MS/MS Spectrum Generation Product->Spectrum Interpretation Fragmentation Pathway Elucidation Spectrum->Interpretation

Sources

A Comparative Guide to the Potential Biological Activity of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the landscape of medicinal chemistry and drug discovery, novel molecular scaffolds present both a challenge and an opportunity. 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is one such entity, a compound whose biological profile is not yet characterized in published literature. Its structure, however, is a composite of two well-known pharmacophores: the 2-fluorobenzonitrile core and the 1,3-dioxane ring system. This guide provides a comparative analysis of the known biological activities of these parent structures to build a predictive framework for the potential therapeutic applications of this compound. By understanding the functional contributions of each moiety, we can design targeted experimental workflows to unlock its biological potential.

The 2-fluorobenzonitrile group is a recognized building block in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][3] The presence of the fluorine atom and the nitrile group significantly influences the molecule's electronic properties and metabolic stability, making it a valuable component in drug design.[4] Concurrently, the 1,3-dioxane scaffold is found in numerous compounds exhibiting a wide spectrum of biological effects, from antimicrobial to neuroprotective activities.[5][6][7][8] This guide will dissect these individual contributions to construct a hypothesis-driven approach for the investigation of this compound.

Structural_Deconstruction This compound This compound 2-Fluorobenzonitrile_Core 2-Fluorobenzonitrile_Core This compound->2-Fluorobenzonitrile_Core Contains 1,3-Dioxane_Moiety 1,3-Dioxane_Moiety This compound->1,3-Dioxane_Moiety Contains Potential_Biological_Activity Potential_Biological_Activity 2-Fluorobenzonitrile_Core->Potential_Biological_Activity Informs 1,3-Dioxane_Moiety->Potential_Biological_Activity Informs

Figure 1: Structural deconstruction of this compound.

Comparative Analysis of Core Moieties

To predict the biological activity of this compound, we will first examine the established activities of its constituent parts.

The 2-Fluorobenzonitrile Scaffold: A Precursor to Potent Pharmaceuticals

The 2-fluorobenzonitrile structure is a versatile intermediate in organic synthesis.[2] Its derivatives are integral to the production of various bioactive compounds. The fluorine atom enhances metabolic stability and binding affinity, while the nitrile group can participate in various chemical transformations or act as a key interacting group with biological targets.[3]

  • Anticancer and Anti-inflammatory Agents: 2-Fluorobenzonitrile is a key intermediate in the development of anti-inflammatory and anti-cancer drugs.[2] While specific examples of final drug products containing this exact starting material are proprietary, the frequent appearance of the fluorobenzonitrile motif in patented therapeutic agents underscores its importance.

  • Agrochemicals: This scaffold is also employed in the synthesis of modern pesticides and herbicides, where the fluorinated aromatic structure contributes to the efficacy and persistence of the final product.[1]

The 1,3-Dioxane Ring: A Source of Diverse Bioactivities

Derivatives of 1,3-dioxane have been extensively studied and have demonstrated a broad range of pharmacological effects. This heterocycle can influence a molecule's solubility, conformation, and ability to form hydrogen bonds, all of which are critical for biological activity.

  • Antimicrobial and Antifungal Activity: Numerous 1,3-dioxolane (a related five-membered ring) and 1,3-dioxane derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[6][8] They have shown efficacy against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[6][8]

  • Anticancer and Multidrug Resistance (MDR) Modulation: Certain 1,3-dioxane derivatives have been investigated as potential anticancer agents and as modulators to overcome multidrug resistance in cancer cells, a major hurdle in chemotherapy.[9]

  • Neuroprotective and Analgesic Effects: Ligands containing the 1,3-dioxane structure have been shown to interact with σ1 receptors and NMDA receptors, which are implicated in pain and neurodegenerative diseases.[7] Some of these compounds have demonstrated potent analgesic properties in preclinical models.[7]

  • Antiviral and Anticonvulsant Properties: The broad biological profile of 1,3-dioxane derivatives also extends to potential antiviral and anticonvulsant activities.[6]

Hypothesized Biological Profile of this compound

Based on the activities of its parent structures, we can hypothesize that this compound could exhibit a unique combination of biological effects. The 1,3-dioxane moiety might confer cytotoxic or antimicrobial properties, which could be modulated or enhanced by the electronic and metabolic influences of the 2-fluorobenzonitrile core.

Table 1: Comparative Summary of Potential Biological Activities

Biological ActivityEvidence from 2-Fluorobenzonitrile DerivativesEvidence from 1,3-Dioxane DerivativesHypothesized Potential for Target Compound
Anticancer Intermediate for anticancer agents.[2]Direct activity and MDR modulation reported.[9]High potential for cytotoxic activity.
Antimicrobial Not a primary reported activity.Significant antibacterial and antifungal effects.[6][8]Moderate to high potential.
Neuroactivity Not a primary reported activity.Analgesic and neuroprotective effects via σ1/NMDA receptors.[7]Possible, dependent on 3D conformation.
Anti-inflammatory Intermediate for anti-inflammatory drugs.[2]Not a primary reported activity.Possible, warrants investigation.

Proposed Experimental Workflows for Biological Characterization

To validate these hypotheses, a systematic screening approach is necessary. The following are detailed protocols for initial in vitro evaluation.

Workflow 1: Anticancer Activity Screening

This workflow aims to determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A1 Prepare stock solution of This compound in DMSO B2 Treat cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) A1->B2 A2 Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) B1 Seed cells into 96-well plates (5,000 cells/well) and incubate for 24h A2->B1 B1->B2 B3 Incubate for 48-72 hours B2->B3 B4 Add MTT reagent and incubate for 4 hours B3->B4 B5 Solubilize formazan crystals with DMSO B4->B5 C1 Measure absorbance at 570 nm B5->C1 C2 Calculate cell viability (%) relative to control C1->C2 C3 Determine IC50 value C2->C3

Figure 2: Workflow for assessing anticancer activity using the MTT assay.

Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in culture media. Replace the existing media with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Workflow 2: Antimicrobial Susceptibility Testing

This workflow is designed to determine the minimum inhibitory concentration (MIC) of the compound against representative bacterial and fungal strains.

Antimicrobial_Screening_Workflow cluster_prep_micro Preparation cluster_incubation Incubation cluster_analysis_micro Analysis M1 Prepare serial dilutions of the compound in a 96-well plate N1 Inoculate each well with the microbial suspension M1->N1 M2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) M2->N1 N2 Incubate plates at 37°C (bacteria) or 30°C (fungi) for 18-24 hours N1->N2 O1 Visually inspect for turbidity N2->O1 O2 Determine MIC (lowest concentration with no visible growth) O1->O2

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, a comparative analysis of its core structural motifs provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The 2-fluorobenzonitrile core is a well-established component of bioactive molecules, and the 1,3-dioxane ring system is known to confer a wide range of pharmacological activities.

The proposed experimental workflows provide a clear path for the initial biological characterization of this novel compound. Positive results from these screens would warrant further investigation, including mechanism of action studies, evaluation of neuroactivity, and structure-activity relationship (SAR) studies through the synthesis of analogues. The unique combination of these two pharmacophores in this compound makes it a promising candidate for further exploration in drug discovery programs.

References

  • Vertex AI Search. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.
  • Chem-Impex. (n.d.). 2-Fluorobenzonitrile.
  • Kovalenko, S. M., et al. (n.d.). Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives.
  • ChemicalBook. (2022). This compound.
  • National Institutes of Health (NIH). (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC.
  • MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • ResearchGate. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
  • Wikipedia. (n.d.). 1,3-Dioxane.
  • ResearchGate. (n.d.). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.
  • Istanbul Ticaret Üniversitesi. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES.
  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series.

Sources

"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" cost-effectiveness analysis for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a critical protected intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib . The 1,3-dioxane moiety serves as a robust protecting group for the aldehyde functionality, preventing side reactions (such as polymerization or oxidation) during subsequent lithiation or coupling steps involved in assembling the phthalazinone core.

This guide analyzes the cost-effectiveness of the two dominant synthetic pathways. While Route A (Cyanation of Aryl Halide) remains the industry standard due to higher throughput and yield, Route B (Formylation of Benzonitrile) offers a raw material cost advantage at the expense of higher waste management overhead.

Comparative Route Analysis

Route A: The "Rosenmund-von Braun" Approach (Industry Standard)

This route constructs the carbon skeleton by introducing the nitrile group to a pre-functionalized aldehyde (3-bromo-4-fluorobenzaldehyde), followed by acetal protection.

  • Step 1: Cyanation of 3-bromo-4-fluorobenzaldehyde using CuCN in NMP.

  • Step 2: Protection of the resulting 2-fluoro-5-formylbenzonitrile with 1,3-propanediol.

Pros:

  • High Atom Economy: Direct substitution of Br with CN.

  • Scalability: Reaction has been validated at kilogram scales for Olaparib production.

  • Yield: High overall yield (~70-75%).

Cons:

  • Thermal Demand: Requires high temperatures (150–170°C).

  • Waste Disposal: Generates stoichiometric copper waste, requiring expensive remediation.

  • Solvent Cost: N-Methyl-2-pyrrolidone (NMP) is costly and reprotoxic, complicating workup.

Route B: The "Formylation" Approach (Alternative)

This route starts from the cheaper 2-fluorobenzonitrile and introduces the aldehyde functionality via electrophilic aromatic substitution or hydroxymethylation/oxidation.

  • Step 1: Hydroxymethylation using paraformaldehyde/ZnCl2 (Blanc reaction conditions) or similar electrophilic sources.

  • Step 2: Oxidation (often using PCC or Swern) to the aldehyde.

  • Step 3: Protection with 1,3-propanediol.

Pros:

  • Raw Material Cost: 2-Fluorobenzonitrile is a commoditized, low-cost starting material.

  • Avoids Heavy Metals: Can be designed to avoid Copper or Palladium.

Cons:

  • Step Count: Longer linear sequence (3 steps vs 2 steps).

  • Safety/Toxicity: Oxidation steps often require Chromium (VI) (PCC) or cryogenic conditions (Swern), which are prohibitive at scale.

  • Purification: Intermediate purification reduces overall yield (~50-60%).

Visualizing the Synthetic Pathways

The following diagram illustrates the two competing pathways merging at the final protected intermediate.

SynthesisPathways StartA 3-Bromo-4-fluorobenzaldehyde (High Cost Start) Step1A Cyanation (CuCN, NMP, 170°C) StartA->Step1A StartB 2-Fluorobenzonitrile (Low Cost Start) Step1B 1. Formylation/Hydroxymethylation 2. Oxidation (PCC/Swern) StartB->Step1B IntermediateA 2-Fluoro-5-formylbenzonitrile (Key Aldehyde) FinalStep Acetal Protection (1,3-Propanediol, p-TSA) IntermediateA->FinalStep Step1A->IntermediateA Step1B->IntermediateA Product 5-(1,3-Dioxan-2-yl)- 2-fluorobenzonitrile (Target) FinalStep->Product

Caption: Convergence of synthetic routes. Route A (Red) uses expensive starting material but fewer steps. Route B (Green) uses cheaper materials but complex oxidation steps.

Detailed Experimental Protocol (Recommended Route)

Based on the analysis, Route A is recommended for reliability and throughput. The following protocol includes the critical protection step often omitted in general summaries.

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

Note: This step requires a fume hood due to cyanide risks.

  • Setup: Charge a 1L 3-neck round-bottom flask with 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) and N-Methyl-2-pyrrolidone (NMP) (400 mL).

  • Reagent Addition: Add Copper(I) cyanide (CuCN) (50.6 g, 0.56 mol, 1.15 eq).

  • Reaction: Heat the mixture to 170°C under nitrogen atmosphere with vigorous mechanical stirring for 16–18 hours.

  • Workup (Critical for Safety):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (500 mL) and Water (400 mL).

    • Add Celite (diatomaceous earth) and stir for 30 minutes to trap copper salts. Filter through a Celite pad.

    • Separate the organic layer.[1] Wash with water (2 x 300 mL) and brine.

    • Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Recrystallize from Petroleum Ether/Ethyl Acetate (5:1) to yield a pale yellow solid.

    • Typical Yield: 76%

    • Purity: >98% (HPLC)

Step 2: Acetal Protection (Synthesis of Target)

This step converts the aldehyde to the 1,3-dioxane derivative.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Charge 2-Fluoro-5-formylbenzonitrile (50 g, 0.335 mol), 1,3-Propanediol (38.2 g, 0.50 mol, 1.5 eq), and Toluene (300 mL).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TSA) (0.6 g, 1 mol%).

  • Reaction: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 3–5 hours).

  • Workup:

    • Cool to room temperature.[1]

    • Wash with saturated NaHCO3 solution (2 x 100 mL) to neutralize the acid catalyst.

    • Wash with water (100 mL) and brine.

    • Dry over Na2SO4 and concentrate in vacuo.

  • Isolation: The product often solidifies upon cooling. It can be recrystallized from Hexanes/EtOAc if necessary, but crude purity is typically high.

    • Typical Yield: 92–95%

    • Appearance: White crystalline solid.

Cost-Effectiveness & Data Comparison

The following table breaks down the cost drivers for the production of 1 kg of the final product.

MetricRoute A (Cyanation)Route B (Formylation)
Starting Material Cost High (Bromo-aldehyde: ~$150/kg)Low (Fluoro-nitrile: ~$40/kg)
Reagent Cost Moderate (CuCN, NMP)High (PCC/Oxidants, ZnCl2)
Step Count 23
Overall Yield ~70%~55%
E-Factor (Waste/Product) High (Copper salts, NMP solvent)Very High (Chromium waste, dilute workups)
Time Efficiency High (2 days total)Low (4-5 days total)
Est. Cost per kg (Final) $350 - $450 $400 - $550

References

  • BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile - Technical Support Center. Retrieved from

  • Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Retrieved from

  • ChemicalBook. (2024). 2-FLUORO-5-FORMYLBENZONITRILE Synthesis and Product Information. Retrieved from

  • GuideChem. (2024). How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE? - FAQ. Retrieved from

  • Beilstein Journals. (2023). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from

Sources

Navigating the Niche: A Researcher's Guide to Procuring and Qualifying 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising molecular design to a tangible compound for screening is often paved with procurement challenges, especially for novel or non-catalog chemical entities. 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile represents such a case—a bespoke building block with significant potential in medicinal chemistry, likely as a precursor to complex heterocyclic systems or as a key pharmacophore. The fluorobenzonitrile moiety is a well-established functional group in drug discovery, known to enhance metabolic stability and binding affinity, while the dioxane group serves as a protected aldehyde, poised for further synthetic transformations.[1][2]

This guide provides a comprehensive framework for navigating the procurement and, most critically, the in-house quality validation of this compound. Given its nature as a likely custom-synthesized compound, this document shifts the focus from a direct supplier-to-supplier comparison to establishing a robust, self-validating protocol for ensuring the material's identity, purity, and suitability for downstream applications.

The Procurement Landscape: Identifying a Path Forward

Initial market analysis reveals that this compound is not a readily available stock item. Researchers, therefore, must engage with companies specializing in custom synthesis. The selection of a custom synthesis partner is the first critical control point in ensuring quality.

Potential Custom Synthesis Providers and Supplier Screening:

While a definitive list of suppliers for this specific molecule is not available, several companies have a strong track record in the synthesis of fluorinated aromatics and complex heterocyclic intermediates. A prudent approach involves identifying and vetting potential partners based on the following criteria:

  • Expertise in Fluorination and Heterocyclic Chemistry: Review the supplier's catalog for compounds with similar structural motifs (e.g., other fluorobenzonitriles, dioxane-containing molecules).

  • Analytical Capabilities: Ensure the supplier provides a comprehensive Certificate of Analysis (CoA) with raw data from techniques such as ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry.

  • Communication and Transparency: A reliable partner will engage in a thorough discussion of the proposed synthetic route.[3][4] This is crucial for anticipating potential process-related impurities.

A Framework for In-House Quality Verification

Upon receipt of a custom-synthesized batch of this compound, a multi-pronged analytical approach is essential for independent verification of its structure and purity. This not only validates the supplier's CoA but also provides a baseline for the material's stability and handling characteristics.

procurement_and_qc_workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control start Identify Need for This compound vetting Vet Custom Synthesis Suppliers start->vetting request_quote Request Quotes & Proposed Synthetic Route vetting->request_quote select_supplier Select Supplier & Initiate Synthesis request_quote->select_supplier receive_compound Receive Compound with Supplier's CoA select_supplier->receive_compound initial_check Visual Inspection & Documentation Review receive_compound->initial_check structural_verification Structural Verification (NMR, MS, FTIR) initial_check->structural_verification purity_analysis Purity Assessment (HPLC-MS) structural_verification->purity_analysis final_decision Accept or Reject Batch purity_analysis->final_decision storage Aliquot & Store Validated Material final_decision->storage Accept

Caption: Workflow for procurement and in-house quality control of a custom-synthesized compound.

Part 1: Structural Verification

The primary objective is to confirm that the received compound has the correct molecular structure. A combination of spectroscopic methods is required.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, the following spectral features are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (~7.5-7.9 ppm): Three protons exhibiting complex splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom at position 2 will introduce additional coupling to the adjacent protons.

    • Acetal Proton (~5.5-5.8 ppm): A singlet or a triplet (depending on coupling to the dioxane ring protons) corresponding to the C2-H of the dioxane ring.

    • Dioxane Methylene Protons (~3.8-4.4 ppm): Two distinct multiplets corresponding to the axial and equatorial protons of the two O-CH₂ groups in the dioxane ring. The non-equivalence of these protons is a hallmark of the chair conformation of the 1,3-dioxane ring.[5][6]

    • Dioxane C5 Methylene Protons (~1.4-2.2 ppm): A multiplet for the C5-H₂ group of the dioxane ring.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Nitrile Carbon (~115-120 ppm): The carbon of the -CN group.

    • Aromatic Carbons (~110-165 ppm): Six signals for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

    • Acetal Carbon (~95-105 ppm): The C2 carbon of the dioxane ring.

    • Dioxane Carbons (~65-75 ppm and ~25-35 ppm): Signals for the O-CH₂ and C5 carbons of the dioxane ring.

  • ¹⁹F NMR: A single resonance, confirming the presence of the fluorine atom.

1.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound (Molecular Formula: C₁₁H₁₀FNO₂), the expected exact mass of the neutral molecule is approximately 207.0696 g/mol .

1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of key functional groups. Expected characteristic absorption bands include:

  • ~2220-2240 cm⁻¹: Strong, sharp peak for the nitrile (C≡N) stretch.

  • ~1200-1270 cm⁻¹: Strong peak for the aryl C-F stretch.

  • ~1000-1200 cm⁻¹: Multiple strong peaks corresponding to the C-O stretching of the dioxane acetal group.

Part 2: Purity Determination

While NMR can provide an estimate of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative assessment.

2.1. HPLC-MS Analysis

An HPLC method coupled with a mass spectrometer allows for the separation and identification of the main component from any impurities.

ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidStandard acidic modifier for good peak shape and MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient to elute a wide range of potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 1 µLMinimizes peak distortion.
Detection UV at 254 nm and MS (ESI+)UV detection for quantitation and MS for identification of the main peak and any impurities.

Data Interpretation: The purity is determined by the peak area percentage of the main component in the UV chromatogram. Any additional peaks should be investigated by their mass-to-charge ratio to hypothesize their structures. A purity level of >95% is generally acceptable for early-stage drug discovery research.

Detailed Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute this stock solution 1:100 with a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Run the gradient method as described in the table above. Acquire both UV and MS data.

  • Analysis: Integrate all peaks in the UV chromatogram. Calculate the area percentage of the peak corresponding to the target compound's retention time and mass.

Anticipating Potential Impurities

A discussion with the custom synthesis provider about the synthetic route is invaluable for predicting potential impurities. A plausible synthesis involves the protection of 5-formyl-2-fluorobenzonitrile with 1,3-propanediol.

synthesis_pathway cluster_impurities Potential Impurities start 5-Formyl-2-fluorobenzonitrile product This compound start->product Acetal Formation imp1 Unreacted Starting Material: 5-Formyl-2-fluorobenzonitrile reagent 1,3-Propanediol (Acid Catalyst, e.g., PTSA) reagent->product imp2 Hydrolysis Product: (Deprotected Aldehyde) imp3 Byproducts from 1,3-Propanediol

Caption: A plausible synthetic route and potential process-related impurities.

Based on this, potential impurities could include:

  • Unreacted 5-formyl-2-fluorobenzonitrile: The starting aldehyde. This would be readily detectable by HPLC-MS, eluting earlier and having a lower mass.

  • Hydrolysis Product: If the compound is exposed to acidic conditions or water, the dioxane can hydrolyze back to the aldehyde. Careful handling and storage under anhydrous conditions are recommended.

  • Byproducts from 1,3-propanediol: Such as polymeric species, though these are typically removed during purification.

Conclusion and Recommendations

For novel and non-catalog compounds like this compound, the burden of quality assurance falls heavily on the end-user. A direct comparison of suppliers is superseded by the need for a robust internal validation process. By partnering with a reputable custom synthesis organization and implementing a rigorous analytical workflow encompassing NMR, MS, and HPLC, researchers can proceed with confidence, knowing their starting material is of the required identity and purity. This diligent approach is a cornerstone of reproducible and reliable scientific research, ensuring that subsequent biological or chemical findings are built on a solid foundation.

References

  • Google Patents.
  • Google Patents. Process for preparing fluorobenzonitriles. US5466859A.
  • MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules.[Link]

  • Moravek. What Is Custom Synthesis and Why Is It Important? Moravek, Inc.[Link]

  • AxisPharm. Custom Synthesis Chemistry Contract Research Services Company. AxisPharm.[Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane. Doc Brown's Chemistry.[Link]

  • ACS Publications. Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Journal of the American Chemical Society.[Link]

  • Wikipedia. Benzonitrile. Wikipedia.[Link]

Sources

"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" spectroscopic data comparison with literature

[1][2]

Introduction & Application Context

This compound (CAS: 218301-23-6) is the 1,3-propanediol acetal derivative of 2-fluoro-5-formylbenzonitrile .[1][2] It serves as a robust masking group for the aldehyde functionality during multi-step nucleophilic aromatic substitutions (

12

In drug development, particularly for poly(ADP-ribose) polymerase (PARP) inhibitors, the purity of this intermediate is paramount. Incomplete acetal formation or premature hydrolysis back to the aldehyde (CAS: 218301-22-5) are common failure modes.[1][2] This guide establishes the spectroscopic baselines required to validate conversion and purity.

Synthesis & Characterization Workflow

The following workflow outlines the critical decision points for validating the compound against its precursor.

CharacterizationWorkflowStartStarting Material2-Fluoro-5-formylbenzonitrileReactionAcetal Protection(1,3-Propanediol, PTSA)Start->ReactionReflux/Dean-StarkProductTarget ProductThis compoundReaction->ProductWorkupQCQC Checkpoints(NMR/IR)Product->QCSample PrepQC->StartAldehyde Peak(10.0 ppm) Detected?QC->ProductAcetal Peak(5.5 ppm) Confirmed?

Figure 1: Logical workflow for monitoring the conversion of aldehyde precursor to the dioxane acetal target.

Spectroscopic Data Comparison

The most reliable method for verification is the disappearance of the aldehyde signals and the appearance of the characteristic dioxane chair conformation signals.

A. H NMR Comparison (400 MHz, DMSO- )

The shift from an electron-withdrawing carbonyl to a neutral acetal causes a distinct upfield shift in the aromatic protons.[1][2]

Proton AssignmentPrecursor (Aldehyde)

(ppm)
Target (Acetal)

(ppm)
Diagnostic Note
-CHO (Aldehyde) 10.05 (s) Absent Primary completion indicator.[1][2]
Acetal -CH- Absent5.45 – 5.55 (s) Diagnostic singlet for C2-H of dioxane.[1][2]
Ar-H6 (ortho to CN)8.35 (dd)7.90 – 8.00 (dd)Upfield shift due to loss of -CHO conjugation.[1][2]
Ar-H4 (meta to F)8.15 (m)7.75 – 7.85 (m)
Ar-H3 (ortho to F)7.65 (t)7.45 – 7.55 (t)Triplet appearance due to H-F coupling (

Hz).[1][2]
Dioxane -OCH

-
Absent3.90 – 4.20 (m, 4H)Distinct axial/equatorial splitting often observed.[1][2]
Dioxane -CH

-
Absent1.40 – 2.10 (m, 2H)C5-H of the dioxane ring.[1][2]
B. C NMR & IR Data
SpectroscopyPrecursor SignalTarget SignalMechanistic Insight

C NMR
~190 ppm (C=O)~98 – 100 ppm (O-C-O)The

carbonyl carbon converts to an

acetal carbon.[1][2][3]

C NMR
N/A~67 ppm (-OCH

)
Characteristic ether linkage carbons.[1][2]
FT-IR 1705 cm

(C=O str)
~1080 – 1150 cm

Strong C-O-C symmetric/asymmetric stretching bands.[1][2]
FT-IR ~2230 cm

(CN)
~2230 cm

(CN)
Nitrile stretch remains largely unchanged.[1][2]

Experimental Protocol: Validation Synthesis

If literature data for the specific batch is unavailable, use this standard protocol to generate a reference standard.

Reagents:

  • 2-Fluoro-5-formylbenzonitrile (1.0 eq)[1][2][4]

  • 1,3-Propanediol (1.2 eq)[1][2]

  • p-Toluenesulfonic acid (PTSA) (0.05 eq)[1][2]

  • Solvent: Toluene (anhydrous)[2]

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve the aldehyde in toluene. Add 1,3-propanediol and PTSA.[1][2]

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap (theoretical vol: 18 mL per mole).

  • Checkpoint: Run TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear; the acetal spot (
    
    
    ) is less polar but may streak on silica if not neutralized.
  • Workup: Cool to RT. Wash with saturated NaHCO

    
     (critical to neutralize acid and prevent hydrolysis).[2] Dry organic layer over MgSO
    
    
    .[1][2]
  • Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Troubleshooting & Stability

  • Hydrolysis Risk: The 1,3-dioxane ring is acid-sensitive.[1][2] Ensure NMR solvents (CDCl

    
    ) are acid-free (filter through basic alumina) to prevent in-situ hydrolysis during measurement, which leads to "ghost" aldehyde peaks at 10.0 ppm.
    
  • F-Coupling: The fluorine atom at position 2 couples with Carbon and Proton signals.[1][2] Expect complex splitting patterns (doublets of doublets) in the aromatic region, which are not impurities but intrinsic to the structure.

References

  • Aldehyde Precursor Data: 2-Fluoro-5-formylbenzonitrile. PubChem Compound Summary. National Center for Biotechnology Information.[1][2] Accessed Jan 29, 2026. [Link][2]

  • General Acetal Synthesis: Synthesis of acetals of cyanoacetaldehyde. U.S. Patent 3,138,616.[2] Google Patents.

  • Olaparib Intermediate Context: Preparation method of 2-fluoro-5-formylbenzonitrile. CN Patent 114907234B.[1][2] Google Patents.

A Comparative Guide to Purity Determination of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: DSC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For complex intermediates like 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, a key building block in the synthesis of various pharmaceutical agents, even minute impurities can have profound impacts on the downstream reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) with other widely-used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the critical task of purity assessment of this compound.

Understanding the Analyte: this compound

To select the most appropriate analytical method, we must first understand the analyte and its potential impurity profile. This compound (Molecular Formula: C₁₁H₁₀FNO₂, Molecular Weight: 207.2 g/mol ) is synthesized in a multi-step process, which informs the likely impurities that may be present.[1]

A plausible synthetic route involves the formylation of 2-fluorobenzonitrile to yield the intermediate, 2-fluoro-5-formylbenzonitrile.[1][2] This aldehyde is then protected as a cyclic acetal using 1,3-propanediol under acidic conditions to yield the final product.

Based on this synthesis, potential impurities include:

  • Starting materials: Unreacted 2-fluorobenzonitrile.

  • Intermediates: Residual 2-fluoro-5-formylbenzonitrile.

  • Byproducts of acetal formation: Oligomeric species or products of side reactions involving the diol.[3][4][5]

  • Degradation products: Hydrolysis of the acetal back to the aldehyde.

Purity Determination by Differential Scanning Calorimetry (DSC): A Thermodynamic Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline organic compounds, DSC relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of soluble impurities that are insoluble in the solid phase.[6] This method is recognized by major pharmacopeias and standards organizations, including the United States Pharmacopeia (USP) under general chapter <891> and ASTM International in standard E928.[6]

The core principle is that impurities broaden the melting range and lower the final melting point of a substance. By analyzing the shape of the melting endotherm, the mole percent purity can be calculated without the need for a specific reference standard for the impurities themselves.

Causality Behind DSC Experimental Choices

The selection of DSC parameters is critical for obtaining accurate purity data. Slow heating rates (typically 0.5-2 °C/min) are employed to ensure thermal equilibrium within the sample and to achieve sufficient resolution of the melting profile. A small sample size (1-3 mg) minimizes thermal gradients within the sample. Hermetically sealed pans are used to prevent the loss of volatile components during heating.

Experimental Protocol: DSC Purity Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed pan to be used as a reference.

  • Preliminary Scan (Scouting Run): Perform an initial rapid scan (e.g., 10 °C/min) to determine the approximate melting range of the sample.

  • Purity Scan:

    • Equilibrate the sample at a temperature at least 20 °C below the onset of melting observed in the scouting run.

    • Heat the sample at a slow, constant rate (e.g., 1 °C/min) through the melting transition to a temperature approximately 20 °C above the peak of the melting endotherm.

    • Use a nitrogen purge gas (20-50 mL/min) to maintain an inert atmosphere.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • Utilize the instrument's software to perform the purity calculation based on the van't Hoff equation by analyzing the shape of the leading edge of the melting peak. The software plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) and from the slope of this plot, the mole fraction of the impurity is determined.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg of Sample encapsulate 2. Hermetically Seal in Pan weigh->encapsulate calibrate 3. Instrument Calibration encapsulate->calibrate scout 4. Scouting Run (10°C/min) calibrate->scout purity_scan 5. Purity Scan (1°C/min) scout->purity_scan integrate 6. Integrate Melting Peak (ΔHfus) purity_scan->integrate vant_hoff 7. Apply van't Hoff Analysis integrate->vant_hoff result 8. Report Purity (mol%) vant_hoff->result

Caption: DSC Purity Analysis Workflow.

Orthogonal Methods for Purity Verification

To ensure the trustworthiness of purity data, it is best practice to employ orthogonal methods, which measure the same property using different underlying principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially with a modifier like 0.1% formic acid to improve peak shape.

  • Gradient Program: A scouting gradient can be used for method development, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at a suitable wavelength (e.g., 254 nm, determined by UV scan of the analyte).

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.

  • Data Analysis: The purity is typically determined by an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep 1. Dissolve Sample (1 mg/mL) mobile_phase 2. Prepare Mobile Phase sample_prep->mobile_phase inject 3. Inject Sample mobile_phase->inject separate 4. Separation on C18 Column inject->separate detect 5. UV Detection separate->detect integrate 6. Integrate Chromatogram Peaks detect->integrate calculate 7. Calculate Area Percent integrate->calculate result 8. Report Purity (%) calculate->result

Caption: HPLC Purity Analysis Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

  • Internal Standard Selection: Choose a certified reference material (CRM) with a simple spectrum, high purity, and signals that do not overlap with the analyte. For this compound, a suitable standard might be maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into a vial.

    • Accurately weigh approximately 10-20 mg of the this compound into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a volumetric flask, then transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_std = Purity of the internal standard

Comparative Analysis of Purity Methods

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Melting point depression (Thermodynamic)Differential partitioning (Chromatographic)Signal intensity vs. internal standard (Spectroscopic)
Reference Standard Not required for impuritiesRequires reference standards for impurity identification and quantificationRequires a certified internal standard of known purity
Quantification Absolute (mol %)Relative (Area %), can be quantitative with standardsAbsolute (mass %)
Impurity Detection Detects total soluble impurities that are insoluble in the solid stateDetects chromophoric impuritiesDetects impurities with NMR-active nuclei
Sensitivity Best for high purity samples (>98.5 mol %)High sensitivity (ppm levels)Moderate sensitivity, typically >0.1%
Sample Throughput Low (each run is relatively long)High (with an established method)Moderate to High
Destructive? Yes (sample is melted)No (sample can be recovered)No (sample can be recovered)
Key Limitations Not suitable for amorphous materials, compounds that decompose on melting, or for detecting solid-soluble impurities.Co-eluting impurities can be missed; non-chromophoric impurities are not detected by UV.Signal overlap can complicate quantification; requires a suitable internal standard.

Expert Insights: Choosing the Right Method

The choice of method is dictated by the stage of development and the specific question being asked.

  • DSC is an excellent, rapid technique for determining the absolute purity of a crystalline final intermediate or API, especially when the impurity profile is not fully characterized.[6] It provides a measure of the total eutectic impurity content, which is a valuable indicator of overall purity. However, its inability to detect certain types of impurities means it should not be used in isolation.

  • HPLC is the workhorse for purity analysis throughout the development process. Its high sensitivity and resolving power make it ideal for tracking known impurities, detecting new ones, and for in-process control. The area percent method provides a robust way to monitor the purity profile from batch to batch.

  • qNMR offers a powerful orthogonal method for absolute purity assignment without the need for a reference standard of the analyte itself. This is particularly valuable for qualifying in-house reference standards. For a fluorinated compound like this compound, ¹⁹F qNMR could also be explored as a complementary technique, offering a wide chemical shift range and potentially less signal overlap.

Conclusion: An Integrated Approach to Purity Assurance

For a comprehensive and trustworthy assessment of the purity of this compound, a multi-faceted approach is essential. DSC provides a rapid and accurate measure of the absolute purity of the crystalline material, serving as an excellent orthogonal check to chromatographic methods. HPLC remains the primary tool for routine purity testing and impurity profiling due to its high sensitivity and resolving power. qNMR offers an invaluable method for the absolute quantification and qualification of reference standards. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Krayonnz. What is the action of Grignard reagent on benzonitrile?[Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Science of Synthesis. Acetal reaction in separation of 1,3-propanediol by coupling method of reaction-extraction. [Link]

  • Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

  • Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.
  • ASTM International. E928 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • BIPM. New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, ensuring the protection of our personnel and the environment.

The disposal of any chemical waste is governed by stringent regulations that demand a thorough understanding of the compound's intrinsic properties and potential hazards. This compound, a halogenated aromatic nitrile, necessitates a multi-faceted approach to its disposal, considering its chemical structure and the potential for the generation of hazardous byproducts if not handled correctly.

Understanding the Hazard Profile

Before initiating any disposal protocol, a comprehensive risk assessment is paramount. The hazard profile of this compound is informed by its constituent functional groups: a fluorinated benzonitrile and a dioxane ring.

  • Benzonitrile Moiety: Benzonitriles can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] Upon combustion or decomposition at high temperatures, they may release toxic fumes, including hydrogen cyanide and nitrogen oxides.[3][4]

  • Fluoroaromatic Component: Halogenated organic compounds are of particular environmental concern due to their persistence and potential to form toxic byproducts upon incomplete combustion.[5][6] High-temperature incineration is often required for their complete destruction.[7][8]

  • Dioxane Ring: The presence of the dioxane ring warrants caution, as related compounds like 1,4-dioxane are highly regulated due to their toxicity and persistence in the environment.[2][9][10]

A summary of the key hazard classifications for related compounds is presented in the table below.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Environmental Hazard Do not let this chemical enter the environment.[3]

Regulatory Framework: A Global Perspective

The disposal of this compound must adhere to local, national, and international regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][12][13][14][15] In the European Union, the European Chemicals Agency (ECHA) provides guidance on waste and recovered substances.[16][17][18][19] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety glasses with side shields or chemical splash goggles

  • A lab coat

  • Closed-toe shoes

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect the waste in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Scheduling a Pickup:

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Provide them with all necessary information about the waste, including its composition and volume.

5. Final Disposal Method: The most appropriate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a licensed hazardous waste disposal facility.[7][8] This method ensures the complete destruction of the compound and minimizes the risk of environmental contamination.

The decision-making process for the disposal of this compound can be visualized in the following workflow diagram.

DisposalWorkflow A Identify Waste: This compound B Consult Institutional EHS Guidelines A->B C Select Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Segregate Waste: Dedicated, Compatible Container C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Store in Satellite Accumulation Area E->F G Schedule EHS Waste Pickup F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

Alternative and Emerging Disposal Technologies

While high-temperature incineration is the current standard, research into more sustainable disposal methods for fluorinated compounds is ongoing. Chemical recycling, for instance, aims to recover fluorine from waste streams for reuse, contributing to a circular economy for fluorine.[20][21][22] These technologies are still in development but hold promise for the future of hazardous waste management.

References

  • 500720 benzonitrile safety data sheet - SDS US. (2015). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Dioxin Disposal. (2019). University of Nebraska Medical Center. Retrieved from [Link]

  • ICSC 1103 - BENZONITRILE. (2021). ILO and WHO. Retrieved from [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]

  • Benzonitrile. (n.d.). Grokipedia. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA. Retrieved from [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco. Retrieved from [Link]

  • Chemistry of Nitriles. (2025). LibreTexts. Retrieved from [Link]

  • Incineration. (n.d.). Zero Waste Europe. Retrieved from [Link]

  • Chemical Recycling of Fluorochemicals | Circular Fluorine. (2025). CORDIS | European Commission. Retrieved from [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. (n.d.). ECHA. Retrieved from [Link]

  • 1,4-Dioxane - Standard Operating Procedure. (2013). University of California Center for Laboratory Safety. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from [Link]

  • REACH guidance documents. (n.d.). ECHA. Retrieved from [Link]

  • Nitrile Chemistry. (2019). LibreTexts. Retrieved from [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025). University of Oxford. Retrieved from [Link]

  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010). (2010). Practical Law. Retrieved from [Link]

  • Perspective on halogenated organic compounds. (2023). PubMed Central - NIH. Retrieved from [Link]

  • Production to Pollution: 1,4-Dioxane and its Environmental Footprint. (2025). Retrieved from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • ECHA: Homepage. (n.d.). ECHA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025). Department of Chemistry. Retrieved from [Link]

  • Nitriles: base hydrolysis. (2018). YouTube. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone. Retrieved from [Link]

  • Final Risk Evaluation for 1,4-Dioxane. (n.d.). US EPA. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. Retrieved from [Link]

  • Personal Care and Cleaning Products Containing 1,4-Dioxane Profile. (n.d.). Retrieved from [Link]

  • Teflon disposal: new eco-friendly method recycles fluorine. (2025). Rinnovabili. Retrieved from [Link]

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Navigating the Handling of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a novel chemical entity into the laboratory workflow necessitates a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, a compound of interest in contemporary research and development. By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that protect personnel and ensure the integrity of our research.

I. Hazard Analysis and Risk Mitigation

A thorough understanding of the potential hazards is the cornerstone of a robust safety plan. Based on the chemical's structure, the following risks should be anticipated:

  • Toxicity: Benzonitrile compounds can be harmful if ingested, inhaled, or absorbed through the skin.[3][4] The nitrile group (-CN) is a key toxicophore, and its presence necessitates stringent handling protocols.

  • Irritation: Aromatic nitriles and fluorinated compounds are often irritating to the skin, eyes, and respiratory system.[5]

  • Combustibility: While not highly flammable, the compound is likely a combustible liquid.[4]

  • Reactivity: The 1,3-dioxane moiety can be labile under acidic conditions. The potential for peroxide formation, although low, should not be discounted, particularly with prolonged storage or exposure to air.[6]

To mitigate these risks, a multi-layered approach to safety is essential, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile Gloves: Nitrile offers good resistance to a range of chemicals, including many solvents and aromatic compounds.[7] Always double-glove to provide an extra layer of protection and to facilitate safe glove removal in case of contamination. Inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes.[8]
Body Protection Laboratory Coat: A flame-resistant lab coat provides a barrier against spills and splashes.[7] Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection Use in a Certified Chemical Fume Hood: All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exposure above established limits, a respirator may be required in accordance with OSHA standards (29 CFR 1910.134).[9][10]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow. The following protocol should be adapted to your specific laboratory procedures.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Preparation and Use
  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Conduct all work in a certified chemical fume hood.

  • Use the smallest quantity of the compound necessary for the experiment.

  • When transferring the liquid, use appropriate tools such as a calibrated pipette or a syringe to minimize the risk of spills.

  • Avoid creating aerosols.

Spill Management
  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Place the contaminated absorbent material into a sealed, labeled container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

IV. Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.

  • Waste Categorization: Due to its chemical nature, this compound is likely to be classified as a hazardous waste.[11] It may fall under the EPA's F-list for wastes from non-specific sources or be considered a characteristic hazardous waste due to ignitability.[12][13][14]

  • Waste Collection: Collect all waste containing this compound, including excess material, contaminated consumables (e.g., gloves, pipette tips), and spill cleanup materials, in a dedicated, properly labeled hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of organic nitrile waste is incineration in a permitted hazardous waste incinerator.[15] This process should be equipped with afterburners and scrubbers to manage potential nitrogen oxide emissions.[15]

V. Workflow Visualization

To further clarify the safe handling process, the following diagram illustrates the key stages and decision points.

Safe Handling Workflow for this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures Receiving Receiving Storage Storage Receiving->Storage Inspect container Preparation Preparation Storage->Preparation Store in cool, dry, well-ventilated area Use Work in chemical fume hood Preparation->Use Don appropriate PPE Waste Collection Waste Collection Use->Waste Collection Segregate waste Spill Spill Use->Spill Disposal Disposal Waste Collection->Disposal Label container Small Spill Cleanup Small Spill Cleanup Spill->Small Spill Cleanup Small spill Evacuate and Report Evacuate and Report Spill->Evacuate and Report Large spill

Caption: A flowchart illustrating the key stages of safe handling, from receiving to disposal, including emergency procedures for spills.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

VI. References

  • Loba Chemie. (n.d.). 1,3-DIOXOLANE FOR SYNTHESIS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dioxane, 97%. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

  • Wikipedia. (n.d.). 1,3-Dioxane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dioxane. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

  • Stiborova, M., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed research international, 2015, 381264. [Link]

  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. National Academies Press (US).

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Rochester. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem.

  • Van der Vorm, S., Hansen, T., & van der Marel, G. A. (2018). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. European Journal of Organic Chemistry, 2018(44), 6075-6091.

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.

  • Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed.

  • Alfred University. (n.d.). EPA Hazardous Waste Codes.

  • BenchChem. (2025, December). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.